molecular formula C6H10N2O2 B101180 5-Isopropylimidazolidine-2,4-dione CAS No. 16935-34-5

5-Isopropylimidazolidine-2,4-dione

Cat. No.: B101180
CAS No.: 16935-34-5
M. Wt: 142.16 g/mol
InChI Key: PBNUQCWZHRMSMS-UHFFFAOYSA-N
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Description

Overview 5-Isopropylimidazolidine-2,4-dione, a member of the hydantoin family, is a five-membered heterocyclic compound of significant interest in chemical and medicinal research. This compound, provided as a high-purity solid, serves as a versatile scaffold for drug discovery and the study of supramolecular structures. Researchers utilize it to develop novel therapeutic agents and engineer crystalline materials with specific properties. Key Research Applications The core value of this compound lies in its diverse research applications. It functions as a key intermediate in synthesizing more complex molecules for pharmacological evaluation. Hydantoin derivatives are extensively investigated for a wide spectrum of biological activities, including antitumor, antiviral, and insulinotropic properties . The compound's molecular structure features hydrogen bond donors and acceptors, making it an excellent building block in crystal engineering and supramolecular chemistry for constructing defined architectures through N-H···O and O-H···O hydrogen bonds . Chemical Synthesis & Characteristics This compound can be efficiently synthesized via dehydrative cyclization, such as reactions involving L-valine and urea . Alternative synthetic pathways like the Bucherer-Bergs reaction, which involves the cyclization of an α-amino acid like D,L-valine with potassium cyanate, are also well-established and provide high yields . Crystallographic studies confirm that the imidazolidine ring is essentially planar, a feature that influences its packing behavior in the solid state and its intermolecular interactions . Usage Notes Intended Use: This product is designed for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. All standard laboratory safety protocols should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylimidazolidine-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNUQCWZHRMSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID801026613
Record name 5-(1-Methylethyl)-2,4-imidazolidinedione
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Molecular Weight

142.16 g/mol
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CAS No.

16935-34-5, 67337-70-6
Record name 5-Isopropylhydantoin
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Isopropylimidazolidine-2,4-dione from L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Isopropylimidazolidine-2,4-dione, also known as 5-isopropylhydantoin, from the readily available chiral precursor, L-valine. This synthesis is of significant interest in medicinal chemistry and drug development due to the prevalence of the hydantoin scaffold in a wide range of biologically active compounds.

Introduction

Imidazolidine-2,4-diones, commonly referred to as hydantoins, are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The versatility of the hydantoin ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The synthesis of chiral hydantoins, such as this compound, from enantiomerically pure amino acids like L-valine is a crucial process for the development of stereospecific drugs. This guide details a one-pot synthesis method, presenting key experimental data and protocols.

Synthetic Pathway

The synthesis of this compound from L-valine can be achieved through a dehydrative cyclization reaction with urea. This one-pot reaction provides a direct and efficient route to the desired hydantoin derivative while retaining the stereochemistry at the C5 position.

Synthesis_Pathway L_valine L-valine Intermediate N-Carbamoyl-L-valine (Intermediate) L_valine->Intermediate + Urea Urea Urea Hydantoin This compound Intermediate->Hydantoin Cyclization (-H₂O)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from L-valine.

Materials:

  • L-valine

  • Urea

  • Acetonitrile (MeCN)

  • Triethylamine (Et3N)

  • Diphenyl phosphite (DPPOX) - Note: The original source mentions "DPPOX" as a catalyst. While the exact structure of "DPPOX" is not specified in the snippet, it is likely a phosphite-based coupling reagent. For the purpose of this protocol, we will refer to it as mentioned.

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), aqueous solution

Procedure:

  • To a solution of L-valine (1.0 equivalent) and urea (1.0 equivalent) in acetonitrile (MeCN), add triethylamine (Et3N) (1.5 equivalents).

  • To this mixture, add the catalyst, for instance, a phosphite-based coupling reagent (1.5 equivalents).

  • Stir the reaction mixture at 50°C for 60 minutes.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate (EtOAc) and wash successively with aqueous HCl and aqueous NaHCO3.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent to yield the crude product.

  • The crude product can be further purified by recrystallization from ethanol to obtain colorless single crystals of this compound.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesized this compound.

Table 1: Physicochemical and Yield Data

ParameterValueReference
Melting Point145–147 °C[1]
Yield95%[1]

Table 2: Spectroscopic Data

Technique Solvent Chemical Shift (δ) / Wavenumber (cm⁻¹) Assignment Reference
¹H NMRDMSO-d₆10.54 (s, 1H)NH[1]
7.87 (s, 1H)NH[1]
3.89 (s, 1H)CH at C5[1]
2.01–1.97 (m, 1H)CH of isopropyl[1]
0.94–0.92 (d, 3H, J = 7.0 Hz)CH₃ of isopropyl[1]
0.80–0.78 (d, 3H, J = 6.5 Hz)CH₃ of isopropyl[1]
¹³C NMRDMSO-d₆175.87C4 (C=O)[1]
158.28C2 (C=O)[1]
63.22C5[1]
30.01CH of isopropyl[1]
18.93CH₃ of isopropyl[1]
16.31CH₃ of isopropyl[1]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mix L-valine, Urea, Et₃N in MeCN Catalyst Add Catalyst Reactants->Catalyst Heating Stir at 50°C for 60 min Catalyst->Heating Evaporation1 Remove Solvent Heating->Evaporation1 Extraction Dissolve in EtOAc Evaporation1->Extraction Wash_HCl Wash with aq. HCl Extraction->Wash_HCl Wash_NaHCO3 Wash with aq. NaHCO₃ Wash_HCl->Wash_NaHCO3 Drying Dry Organic Layer Wash_NaHCO3->Drying Evaporation2 Evaporate Solvent Drying->Evaporation2 Recrystallization Recrystallize from Ethanol Evaporation2->Recrystallization Product This compound Recrystallization->Product

References

Spectroscopic Data for 5-Isopropylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-Isopropylimidazolidine-2,4-dione, also known as 5-isopropylhydantoin. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were obtained in deuterated dimethyl sulfoxide (DMSO-d₆). The spectral data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆. [1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.54s1H-NH
7.87s1H-NH
3.89s1H-CH (position 5)
2.01–1.97m1H-CH (isopropyl)
0.94–0.92d3H7.0CH₃ (isopropyl)
0.80–0.78d3H6.5CH₃ (isopropyl)

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. [1]

Chemical Shift (δ) ppmAssignment
175.87C=O (position 4)
158.28C=O (position 2)
63.22CH (position 5)
30.01CH (isopropyl)
18.93CH₃ (isopropyl)
16.31CH₃ (isopropyl)

Experimental Protocols

The following is a representative experimental protocol for the acquisition of NMR spectra for small organic molecules like this compound.

2.1. Sample Preparation

For a typical ¹H NMR spectrum, 5-25 mg of the this compound sample is dissolved in approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆). For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is used to obtain a good signal-to-noise ratio in a reasonable time. The sample is placed in a clean, dry 5 mm NMR tube. To ensure a homogeneous solution, the sample can be dissolved in a small vial before being transferred to the NMR tube, and any particulate matter should be removed by filtration through a small plug of glass wool in a Pasteur pipette.

2.2. NMR Data Acquisition

The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument, at room temperature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The residual solvent peak (DMSO-d₅ at δ 2.50 ppm) can be used as an internal reference. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The solvent signal (DMSO-d₆ at δ 39.52 ppm) serves as the internal reference.

Data Visualization

The logical workflow for the characterization of this compound using NMR spectroscopy is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_compound Compound cluster_spectroscopy Spectroscopic Methods cluster_data Resulting Data cluster_interpretation Interpretation Compound This compound HNMR 1H NMR Spectroscopy Compound->HNMR CNMR 13C NMR Spectroscopy Compound->CNMR HNMR_Data Proton Chemical Shifts, Multiplicities, Coupling Constants HNMR->HNMR_Data CNMR_Data Carbon Chemical Shifts CNMR->CNMR_Data Structure Structural Elucidation HNMR_Data->Structure CNMR_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Crystal Structure of 5-Isopropylimidazolidine-2,4-dione Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-Isopropylimidazolidine-2,4-dione monohydrate (also known as 5-isopropylhydantoin monohydrate). The information presented herein is crucial for understanding the solid-state properties of this compound, which is of significant interest in medicinal chemistry and drug development due to the pharmacological importance of the hydantoin scaffold.[1][2] This document outlines the key crystallographic data, details the experimental procedures for its determination, and presents a logical workflow of the structural analysis.

Crystallographic Data Summary

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction.[1][3] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule of the hydantoin derivative and one water molecule in the asymmetric unit.[1][3] The imidazolidine ring is nearly planar.[1][3] The crystal structure is stabilized by a network of intermolecular N—H···O and O—H···O hydrogen bonds, which link the molecules into a supramolecular tape along the a-axis.[1][3]

Table 1: Crystal Data and Structure Refinement Details [1][3]

ParameterValue
Empirical FormulaC₆H₁₀N₂O₂·H₂O
Formula Weight160.18
Temperature296 K
Wavelength1.54178 Å (Cu Kα)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a6.2688 (3) Å
b9.2387 (4) Å
c14.8280 (7) Å
Volume858.77 (7) ų
Z4
Calculated Density1.239 Mg/m³
Absorption Coefficient0.84 mm⁻¹
F(000)344
Data Collection
DiffractometerBruker SMART APEXII CCD
Reflections Collected5702
Independent Reflections1497 [R(int) = 0.027]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1497 / 0 / 117
Goodness-of-fit on F²1.09
Final R indices [I > 2σ(I)]R1 = 0.037, wR2 = 0.098
R indices (all data)R1 = 0.041, wR2 = 0.101
Absolute Structure Parameter0.2 (3)
Largest Diff. Peak and Hole0.12 and -0.18 e.Å⁻³

Table 2: Hydrogen Bond Geometry (Å, °) [1]

D—H···AD—HH···AD···AD—H···A
N1—H1N1···O2ⁱ0.81(2)2.12(2)2.927(2)174.0(19)
N2—H1N2···O1Wⁱⁱ0.87(3)1.88(3)2.751(2)173(2)
O1W—H1W1···O10.82(4)1.95(4)2.767(2)173(3)
O1W—H2W2···O1ⁱⁱⁱ0.86(4)1.98(4)2.839(2)171(4)
Symmetry codes: (i) x-1, y, z; (ii) x+1, y, z; (iii) -x+1/2, -y, z+1/2

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound was achieved through a one-pot dehydrative cyclization reaction of L-valine and urea.[1][3] The reaction was catalyzed by DPPOX in the presence of triethylamine (Et₃N) in acetonitrile (MeCN) at 50°C for 60 minutes.[1][3] Following the removal of the solvent, the residue was dissolved in ethyl acetate (EtOAc) and washed sequentially with aqueous HCl and aqueous NaHCO₃.[1][3] The organic layer was then dried and evaporated to yield the final product.[1][3]

Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[1][3]

X-ray Data Collection and Structure Refinement

A colorless needle-like single crystal with dimensions 0.90 x 0.21 x 0.16 mm was selected for the X-ray diffraction study.[1] Data were collected on a Bruker SMART APEXII CCD area-detector diffractometer using Cu Kα radiation.[1] A multi-scan absorption correction was applied using SADABS.[1]

The crystal structure was solved and refined using the SHELXTL software package.[1] The positions of hydrogen atoms H1N1, H1N2, H1W1, and H2W2 were located in a difference Fourier map and refined freely.[1] The remaining hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Crystal Structure Determination Workflow

The logical workflow for the determination of the crystal structure of this compound monohydrate is illustrated in the following diagram.

CrystalStructureWorkflow Synthesis Synthesis of this compound (L-valine + Urea) Crystallization Recrystallization from Ethanol Synthesis->Crystallization DataCollection Single-Crystal X-ray Data Collection (Bruker SMART APEXII) Crystallization->DataCollection DataProcessing Data Reduction and Cell Refinement (SAINT) DataCollection->DataProcessing AbsorptionCorrection Absorption Correction (SADABS) DataProcessing->AbsorptionCorrection StructureSolution Structure Solution (SHELXTL) AbsorptionCorrection->StructureSolution StructureRefinement Structure Refinement (SHELXTL) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure and Data StructureRefinement->FinalStructure

Caption: Workflow for Crystal Structure Determination.

References

In Silico Modeling of 5-Isopropylimidazolidine-2,4-dione Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 5-Isopropylimidazolidine-2,4-dione, a hydantoin derivative with potential therapeutic applications. While specific computational studies on this exact molecule are limited in publicly available literature, this document extrapolates from extensive research on structurally similar imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives to present a robust framework for its computational analysis. This guide covers predictive modeling of its biological targets, detailed methodologies for molecular docking and interaction analysis, and the generation of logical workflows for its investigation as a potential therapeutic agent.

Predicted Biological Targets and Potential Therapeutic Applications

Based on the known biological activities of structurally related 5-substituted hydantoin derivatives, this compound is predicted to exhibit a range of pharmacological effects. The primary therapeutic area associated with small alkyl-substituted hydantoins is anticonvulsant activity.[1][2][3] Additionally, various hydantoin and thiazolidine-2,4-dione derivatives have been investigated for their potential as anticancer, antidiabetic, and antimicrobial agents.[4][5][6]

Computational target prediction, leveraging methodologies like ligand-protein inverse docking and machine learning models trained on drug-target interaction data, can further elucidate the potential protein targets of this compound.[7][8]

Table 1: Predicted Biological Targets for this compound Based on Analogous Compounds

Therapeutic AreaPotential Protein Target(s)Rationale/Supporting Evidence from Analogous Compounds
Anticonvulsant Voltage-gated sodium channels, Metabotropic glutamate receptor 1 (GRM1)Phenytoin and other 5,5-disubstituted hydantoins are known to act on voltage-gated sodium channels. Molecular docking studies of hydantoin derivatives have shown significant binding affinity to GRM1.[9]
Anticancer Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR), Cyclin-dependent kinase-5 (CDK-5)N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione derivatives have shown potent antiproliferative activities and strong interactions with protein targets like 3CD8 and 2WGJ. Docking studies of 3,5-disubstituted hydantoin derivatives have indicated high binding affinity for CDK-5.[4][10][11]
Antidiabetic Peroxisome proliferator-activated receptor-gamma (PPARγ)5-(aryl-alkoxy-benzylidine)-imidazolidine-2,4-dione derivatives have been designed and evaluated as potential PPARγ agonists.[5]
Antimicrobial DNA GyraseMolecular docking studies of 5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives have shown good interaction inside the ATP binding pocket of DNA gyrase.[6]
Urease Inhibition UreaseThiohydantoins and hydantoins derived from amino acids have been identified as potent urease inhibitors through in vitro assays and molecular docking.[12]

Methodologies for In Silico Analysis

This section outlines the key experimental protocols for the computational investigation of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

Experimental Protocol:

  • Ligand Preparation:

    • The 3D structure of this compound can be obtained from its known crystal structure (monohydrate form) or generated using chemical drawing software like ChemDraw and converted to a 3D format.

    • Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).

  • Protein Preparation:

    • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Docking Simulation:

    • A docking software such as AutoDock Vina, Schrödinger Glide, or MOE (Molecular Operating Environment) is used.

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site.

    • The binding affinity is calculated and reported as a docking score (e.g., in kcal/mol).

  • Analysis of Results:

    • The docked poses are visualized to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Table 2: Representative Docking Scores of Analogous Hydantoin Derivatives against Various Targets

Compound ClassTarget ProteinDocking SoftwareBinding Affinity (kcal/mol)Reference
5,5-Diphenylhydantoin DerivativesCholesterol Oxidase--8.94 to -10.97[13]
3,5-Disubstituted Hydantoin DerivativesCyclin-dependent kinase-5 (CDK-5)iGEMDOCK-95.26 to -101.75[10]
Hydantoin DerivativesMetabotropic glutamate receptor 1 (GRM1)AutoDock Vina-9.5[9]
5-(substituted benzylidene) thiazolidine-2,4-dione derivativesProtein Tyrosine Phosphatase 1B (PTP1B)--[14]
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Experimental Protocol:

  • Dataset Preparation:

    • A dataset of structurally related compounds with known biological activity (e.g., IC50 or EC50 values) is collected.

    • The 2D or 3D structures of the compounds are drawn.

  • Descriptor Calculation:

    • A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Building:

    • A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation that correlates the descriptors with the biological activity.

  • Model Validation:

    • The predictive power of the QSAR model is assessed using internal and external validation techniques (e.g., leave-one-out cross-validation, prediction on a test set). A robust QSAR model for 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors was developed with a correlation coefficient (R²) of 0.942.[14]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for determining the drug-likeness of a compound.

Experimental Protocol:

  • Input: The 2D or 3D structure of this compound is used as input.

  • Software: Various online and standalone software tools (e.g., SwissADME, Discovery Studio) can be used for ADMET prediction.

  • Parameter Calculation: The software calculates various physicochemical and pharmacokinetic properties, such as:

    • Lipinski's Rule of Five (molecular weight, logP, hydrogen bond donors and acceptors)

    • Solubility

    • Blood-brain barrier penetration

    • CYP450 enzyme inhibition

    • Toxicity predictions

Visualizations of Workflows and Pathways

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico investigation of a small molecule like this compound.

G In Silico Drug Discovery Workflow for this compound cluster_0 Initial Analysis cluster_1 In Silico Screening & Evaluation cluster_2 Refinement & Validation A Define this compound Structure B Computational Target Prediction A->B C Molecular Docking B->C D QSAR Analysis B->D F Molecular Dynamics Simulation C->F G Lead Optimization D->G E ADMET Prediction E->G F->G H Promising Drug Candidate G->H

Caption: A generalized workflow for the computational drug discovery process.

Hypothetical Signaling Pathway Inhibition

Based on its potential interaction with Receptor Tyrosine Kinases (RTKs), this compound could potentially inhibit downstream signaling pathways involved in cell proliferation and survival.

G Hypothetical Inhibition of an RTK Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Proteins RTK->P1 Phosphorylation Ligand Growth Factor Ligand->RTK P2 Transcription Factors P1->P2 Gene Gene Expression P2->Gene Inhibitor This compound Inhibitor->RTK

Caption: Potential mechanism of action via RTK inhibition.

Conclusion

While direct in silico studies on this compound are yet to be extensively published, a wealth of information from analogous compounds provides a strong foundation for its computational investigation. The methodologies outlined in this guide, including molecular docking, QSAR analysis, and ADMET prediction, offer a clear pathway for researchers to explore its therapeutic potential. The predicted targets in anticonvulsant, anticancer, and antidiabetic pathways suggest that this compound is a promising scaffold for further drug development efforts. Future in silico and in vitro studies are warranted to validate these predictions and fully elucidate the pharmacological profile of this compound.

References

Anticonvulsant Properties of 5,5-Disubstituted Hydantoins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin (imidazolidine-2,4-dione) scaffold is a cornerstone in the development of anticonvulsant drugs. The discovery of the therapeutic potential of 5,5-disubstituted hydantoins, most notably phenytoin, marked a significant advancement in the management of epilepsy.[1] These compounds have demonstrated considerable efficacy, particularly against generalized tonic-clonic and partial seizures.[2] This technical guide provides an in-depth overview of the anticonvulsant properties of 5,5-disubstituted hydantoins, focusing on their synthesis, structure-activity relationships, mechanism of action, and the experimental protocols used for their evaluation.

Synthesis of 5,5-Disubstituted Hydantoins

The synthesis of 5,5-disubstituted hydantoins is primarily achieved through two classical methods: the Bucherer-Bergs reaction and the Biltz synthesis.

1. Bucherer-Bergs Reaction:

This multicomponent reaction is a widely used and convenient method for preparing 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide (or sodium cyanide), and ammonium carbonate.[3][4][5] The reaction is typically heated in a solvent such as aqueous ethanol.[3]

  • Reaction Mechanism: The mechanism involves the initial formation of a cyanohydrin from the carbonyl compound and cyanide. This is followed by a reaction with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and subsequently cyclizes to form the hydantoin ring.[4]

2. Biltz Synthesis:

The Biltz synthesis involves the condensation of a 1,2-diketone (like benzil) with urea in the presence of a base.[6][7] This method is particularly known for the synthesis of phenytoin from benzil and urea.[6] A limitation of this method can be the formation of side products.[6] Microwave-assisted modifications of the Biltz synthesis have been developed to improve yields and reduce reaction times.[6][8]

Structure-Activity Relationship (SAR)

The anticonvulsant activity of 5,5-disubstituted hydantoins is significantly influenced by the nature of the substituents at the C5 position of the hydantoin ring.

  • Aromatic Substituents: The presence of at least one phenyl or other aromatic group at the C5 position is crucial for activity against generalized tonic-clonic seizures.[2] Phenytoin (5,5-diphenylhydantoin) exemplifies this structural requirement.

  • Alkyl Substituents: The introduction of alkyl groups at the C5 position can also confer anticonvulsant activity.

  • Substitutions on the Phenyl Ring: Modifications on the phenyl ring of 5-phenyl substituted hydantoins can modulate their anticonvulsant potency and neurotoxicity.

  • N-3 Position Substitutions: Incorporation of various substituents at the N-3 position of the hydantoin ring has been explored to develop novel derivatives with potentially improved anticonvulsant profiles.[1]

dot

Caption: Structure-Activity Relationship of 5,5-Disubstituted Hydantoins.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for the anticonvulsant effects of 5,5-disubstituted hydantoins, particularly phenytoin, is the modulation of voltage-gated sodium channels (VGSCs).[9][10] These channels are crucial for the initiation and propagation of action potentials in neurons.

VGSCs exist in three main conformational states:

  • Resting State: Closed and capable of opening in response to membrane depolarization.

  • Activated (Open) State: Open and allowing the influx of sodium ions, leading to depolarization.

  • Inactivated State: Closed and not capable of opening, even with further depolarization.

Phenytoin and related compounds exhibit a state-dependent blockade of VGSCs, preferentially binding to the inactivated state of the channel.[9] This binding stabilizes the inactivated conformation, prolonging the refractory period of the neuron and thereby limiting the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures.[9] The interaction is thought to occur within the inner pore of the sodium channel, involving specific amino acid residues.[11][12]

dot

Sodium_Channel_Pathway cluster_channel Voltage-Gated Sodium Channel States Resting Resting State Activated Activated (Open) State Inactivated Inactivated State Activated->Inactivated Inactivated->Resting Slow Reduced_Firing Reduced Neuronal High-Frequency Firing Inactivated->Reduced_Firing Depolarization Membrane Depolarization Depolarization->Activated Repolarization Membrane Repolarization Repolarization->Resting Hydantoin 5,5-Disubstituted Hydantoin Hydantoin->Inactivated Binds and Stabilizes

Caption: Mechanism of Action of 5,5-Disubstituted Hydantoins on VGSCs.

Experimental Protocols for Anticonvulsant Evaluation

The preclinical evaluation of the anticonvulsant activity of 5,5-disubstituted hydantoins typically involves a battery of standardized animal models. The most common are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[13] Neurotoxicity is often assessed using the rotorod test.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[14][15]

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Animals: Typically mice or rats.

  • Procedure:

    • Animals are administered the test compound, a vehicle control, or a standard anticonvulsant (e.g., phenytoin) via a specific route (e.g., intraperitoneal, oral).

    • After a predetermined time for drug absorption, a supramaximal electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds in mice) is delivered through the electrodes.[16]

    • A drop of a topical anesthetic is often applied to the eyes before placing corneal electrodes.[17]

    • The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.[17]

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from a dose-response curve.

MES_Workflow start Start administer Administer Test Compound, Vehicle, or Standard Drug start->administer wait Wait for Drug Absorption administer->wait anesthetize Apply Topical Anesthetic (for corneal electrodes) wait->anesthetize stimulate Deliver Maximal Electroshock Stimulus anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Abolition of Tonic Hindlimb Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No calculate Calculate ED50 protected->calculate not_protected->calculate end End calculate->end

References

The Neuroprotective Potential of Thiazolidine-2,4-dione Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidine-2,4-diones (TZDs), a class of synthetic compounds well-known for their insulin-sensitizing effects, are emerging as promising therapeutic agents for a range of neurodegenerative disorders. Their neuroprotective potential stems primarily from the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates gene expression related to inflammation, oxidative stress, and metabolism. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental protocols for evaluation, and a summary of the quantitative data supporting the neuroprotective effects of various TZD analogs. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising class of compounds.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and others, represent a significant and growing global health burden. A common pathological thread among these conditions is a combination of neuroinflammation, oxidative stress, mitochondrial dysfunction, and the accumulation of misfolded proteins, leading to progressive neuronal loss and cognitive or motor decline. Current therapeutic strategies are largely symptomatic and fail to address the underlying multifactorial nature of these diseases.

Thiazolidine-2,4-diones (TZDs) have garnered considerable interest for their potential to target multiple facets of neurodegeneration.[1][2] Initially developed as anti-diabetic drugs, compounds like pioglitazone and rosiglitazone have demonstrated significant neuroprotective effects in preclinical models.[3][4][5] The core mechanism involves the activation of PPARγ, a ligand-activated transcription factor highly expressed in the central nervous system, including in neurons, microglia, and astrocytes.[6][7] This guide delves into the intricate signaling pathways modulated by TZD analogs and provides detailed methodologies for researchers to investigate their neuroprotective efficacy.

Mechanisms of Neuroprotection

The neuroprotective effects of thiazolidine-2,4-dione analogs are multifaceted and primarily mediated through the activation of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in several key pathways crucial for neuronal survival.[8]

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, driven by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Activated glial cells release a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species (ROS), creating a neurotoxic environment.[9]

TZD analogs, through PPARγ activation, exert potent anti-inflammatory effects by:

  • Transrepression of Pro-inflammatory Transcription Factors: PPARγ can physically interact with and inhibit the activity of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of their target genes, including those encoding pro-inflammatory cytokines.[2][10]

  • Polarization of Microglia: TZDs can promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory and phagocytic M2 phenotype, which is involved in debris clearance and tissue repair.[10]

Anti-inflammatory signaling pathway of TZD analogs.
Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of ROS and the cellular antioxidant defense system, leads to damage of lipids, proteins, and DNA, ultimately contributing to neuronal cell death.

TZD analogs combat oxidative stress by:

  • Activating the Nrf2/ARE Pathway: PPARγ activation can lead to the upregulation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, binding to the antioxidant response element (ARE) in the promoter of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[4][11][12]

Antioxidant signaling pathway of TZD analogs.
Improvement of Mitochondrial Function

Mitochondrial dysfunction is a central feature of neurodegeneration, leading to energy deficits, increased ROS production, and the initiation of apoptotic pathways.

TZD analogs can enhance mitochondrial health by:

  • Promoting Mitochondrial Biogenesis: PPARγ activation, in concert with its coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), stimulates the expression of genes involved in mitochondrial biogenesis, such as nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM). This leads to the generation of new, healthy mitochondria.[13][14][15]

  • Regulating Mitochondrial Dynamics: Some studies suggest that TZDs can influence the balance between mitochondrial fission and fusion, processes critical for maintaining a healthy mitochondrial network.[3]

Mitochondrial biogenesis pathway modulated by TZD analogs.

Key Experimental Protocols

The following section provides detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the neuroprotective potential of thiazolidine-2,4-dione analogs.

General experimental workflow for assessing neuroprotection.
In Vitro Neuroprotection Assays

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neurotoxicity:

    • Aβ-induced Toxicity: PC12 cells are exposed to Aβ1-42 (e.g., 100 μM) for 24 hours to model Alzheimer's disease pathology.[14]

    • Oxidative Stress: SH-SY5Y or PC12 cells are treated with hydrogen peroxide (H₂O₂) (e.g., 100 µmol/l) for 24 hours.[16]

    • Methamphetamine-induced Tauopathy: SH-SY5Y cells are treated with methamphetamine (e.g., 2 mM) to induce hyperphosphorylation of tau.[9]

    • AGEs-induced Injury: SH-SY5Y cells are exposed to advanced glycation end products (AGEs) (e.g., 1000 μg/mL) for 24 hours to model diabetic-related neurodegeneration.[6]

  • Cells are pre-treated with various concentrations of the TZD analog (e.g., 0.1-10 µM for rosiglitazone, 3 and 10 µM for TZ4C) for a specified duration (e.g., 2-24 hours) before the addition of the neurotoxin.[6][9]

  • After treatment, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well of a 96-well plate.

  • The plate is incubated at 37°C for 4 hours.

  • The medium is removed, and 100 µl of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

  • AChE activity is measured using the Ellman method. The assay mixture contains the cell lysate or brain homogenate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) as the substrate. The rate of color change is monitored spectrophotometrically at 412 nm. IC₅₀ values are calculated from the dose-response curves.

  • Cells or hippocampal tissue are lysed in RIPA buffer.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Tau, total Tau, cleaved caspase-3, HSP70, β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an ECL detection system and quantified by densitometry.[9][17]

In Vivo Neuroprotection Models
  • Animals: Adult male Wistar rats are commonly used.

  • Induction of Amnesia: Scopolamine (e.g., 1.5 mg/kg/day) is administered intraperitoneally (i.p.) for a specified period (e.g., 14 days) to induce cognitive deficits.[9]

  • Treatment: TZD analogs (e.g., TZ4C at 2 and 4 mg/kg) are administered orally (p.o.) or i.p. daily before the scopolamine injection.[1][9]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Rats undergo training trials (e.g., 4 trials per day for 5 consecutive days) to learn the location of the hidden platform using distal cues. Escape latency (time to find the platform) and swim path are recorded.[18]

  • Probe Trial: On the day after the last training session, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[19]

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.

  • Acquisition Trial: The rat is placed in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.

  • Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.[20]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies on the neuroprotective effects of thiazolidine-2,4-dione analogs.

Table 1: In Vitro Neuroprotective Activity of Thiazolidine-2,4-dione Analogs

CompoundCell LineNeurotoxin (Concentration)AssayEffective ConcentrationKey FindingsReference
RosiglitazoneSH-SY5YAdvanced Glycation End Products (1000 μg/mL)MTT0.1–10 μmol/LIncreased cell viability[6]
PioglitazonePC12Hydrogen Peroxide (100 µmol/l)MTT1x10⁻⁵ mol/lIncreased cell viability, decreased apoptosis[16]
CHT1PC12Aβ₁₋₄₂ (100 μM)AChE InhibitionIC₅₀ = 165.93 nMPotent AChE inhibitor[14]
CHT1PC12Aβ₁₋₄₂ (100 μM)Western Blot5 and 8 μMDownregulated p-Tau and HSP70[14]
TZ4CSH-SY5YMethamphetamine (2 mM)Western Blot3 and 10 µMReduced expression of p-Tau, HSP70, and cleaved caspase-3[9]

Table 2: In Vivo Neuroprotective Activity of Thiazolidine-2,4-dione Analogs in Scopolamine-Induced Amnesia Model (Rats)

CompoundDosageBehavioral TestKey FindingsReference
TZ4C2 and 4 mg/kgMorris Water Maze, Passive Avoidance TestEnhanced memory function, decreased AChE activity in the hippocampus[9]
TZ3O2 and 4 mg/kgNot specifiedAlleviated cognitive decline[1]
TZ4M2 and 3 mg/kgNot specifiedAlleviated cognitive decline[1]

Conclusion

Thiazolidine-2,4-dione analogs represent a promising class of multi-target compounds for the treatment of neurodegenerative diseases. Their ability to modulate key pathological pathways, including neuroinflammation, oxidative stress, and mitochondrial dysfunction, through the activation of PPARγ provides a strong rationale for their further development. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field to design and interpret studies aimed at elucidating the full therapeutic potential of these compounds. Future research should focus on developing novel TZD analogs with improved blood-brain barrier permeability and a favorable safety profile to facilitate their translation into clinical applications for neurodegenerative disorders.

References

Anticancer activity of 5-benzylidene-thiazolidine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Anticancer Activity of 5-Benzylidene-Thiazolidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine-2,4-diones (TZDs), a class of heterocyclic compounds, have emerged as a versatile and promising scaffold in medicinal chemistry.[1] Initially recognized for their antidiabetic properties as agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), recent research has unveiled their significant potential as anticancer agents.[1][2] The structural flexibility of the TZD core, particularly at the C-5 position, allows for extensive derivatization, enabling the fine-tuning of their biological activity and target selectivity.[1] Among these, 5-benzylidene-thiazolidine-2,4-dione derivatives have demonstrated potent antiproliferative and pro-apoptotic effects across a wide spectrum of cancer cell lines, making them a focal point of contemporary oncology research.[3][4]

This technical guide provides a comprehensive overview of the anticancer activity of these derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action

The anticancer effects of 5-benzylidene-thiazolidine-2,4-dione derivatives are multifactorial, involving the modulation of several key signaling pathways crucial for tumor growth, proliferation, and survival.[1][5] These compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels).[1][6]

Key molecular targets and pathways include:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): While historically known as PPARγ agonists, some TZD derivatives exert their anticancer effects through both PPARγ-dependent and independent mechanisms.[1][4] Activation of PPARγ in cancer cells can lead to growth inhibition and differentiation.[4]

  • VEGFR-2 Inhibition: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[7][8][9] By blocking VEGFR-2 signaling, these compounds can suppress the formation of new blood vessels required for tumor growth and metastasis.[7]

  • Induction of Apoptosis: A primary mechanism of action is the induction of apoptosis. This is often achieved through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of multiple caspases.[3] Some compounds also modulate the Bcl-2 family of proteins to promote cell death.[5][6]

  • Other Kinase Inhibition: Besides VEGFR-2, these derivatives have been shown to inhibit other signaling pathways involved in proliferation and survival, such as the PI3K/Akt/mTOR and MEK1/2-ERK1/2 pathways.[1][6]

Below is a diagram illustrating the principal mechanisms of action.

Caption: Key anticancer mechanisms of 5-benzylidene-thiazolidine-2,4-dione derivatives.

Data Presentation: Quantitative Antitumor Activity

The in vitro efficacy of these compounds is typically quantified by their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values. The following tables summarize the reported activities of various derivatives against a panel of human cancer cell lines.

Table 1: Growth Inhibition (GI₅₀) of Selected Derivatives Against NCI-60 Cell Lines GI₅₀ values are presented in micromolar (μM) concentrations.

CompoundCell LineCancer TypeGI₅₀ (μM)Reference
5d (NSC: 768619/1) MDA-MB-468Breast Cancer1.11[10][11]
RXF 393Renal Cancer1.15[10][11]
NCI-H522Non-Small Cell Lung1.36[10][11]
COLO 205Colon Cancer1.64[10][11]
SK-MEL-2Melanoma1.64[10][11]
SF-539CNS Cancer1.87[10][11]
OVCAR-3Ovarian Cancer1.87[10][11]
PC-3Prostate Cancer1.90[10][11]
SRLeukemia2.04[10][11]
CCRF-CEMLeukemia2.53[10]
HL-60(TB)Leukemia2.23[10]
3e MCF7Breast Cancer~0.20 (log₁₀GI₅₀ = -6.7)[12]
K562Leukemia~0.19 (log₁₀GI₅₀ = -6.72)[12]
GURAVNasopharyngeal Cancer~0.18 (log₁₀GI₅₀ = -6.73)[12]

Table 2: Inhibitory Concentration (IC₅₀) of Selected Derivatives IC₅₀ values are presented in micromolar (μM) concentrations.

CompoundCell LineCancer TypeIC₅₀ (μM)Reference
8f MCF-7Breast Cancer7.10[7]
HCT-116Colon Cancer8.99[7]
HepG2Liver Cancer11.19[7]
12 K562Leukemia0.4[1]
CEMLeukemia13.94[1]
13 K562Leukemia(HDAC8 IC₅₀ = 2.7)[1]
5 NCI-H292Lung Carcinoma1.26 (µg/mL)[13]
14b MCF-7Breast Cancer0.85[14]

Experimental Protocols

The evaluation of novel anticancer compounds requires a standardized set of in vitro assays. Below are detailed methodologies for key experiments used in the study of 5-benzylidene-thiazolidine-2,4-dione derivatives.

General Synthesis via Knoevenagel Condensation

The most common method for synthesizing 5-benzylidene-thiazolidine-2,4-dione derivatives is the Knoevenagel condensation.[15][16]

Protocol:

  • Reactants: Equimolar amounts of thiazolidine-2,4-dione and a substituted benzaldehyde are used.

  • Solvent & Catalyst: The reactants are dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of a base (e.g., piperidine, urea) is added.[16][17]

  • Reaction: The mixture is refluxed for a specified period (typically 2-8 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled. The precipitated solid product is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., cold water or ethanol) and then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid, to yield the final 5-benzylidene-thiazolidine-2,4-dione derivative.[16]

  • Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as FTIR, ¹H NMR, and ¹³C NMR.[12]

Synthesis_Workflow start Start reactants 1. Mix Reactants (Thiazolidine-2,4-dione, Substituted Benzaldehyde, Solvent, Catalyst) start->reactants reflux 2. Reflux Reaction (Monitor by TLC) reactants->reflux cool 3. Cool Mixture (Precipitation Occurs) reflux->cool filter 4. Filter to Collect Crude Product cool->filter purify 5. Purify Product (Recrystallization) filter->purify characterize 6. Characterize Structure (NMR, FTIR) purify->characterize end_node End characterize->end_node

Caption: General workflow for Knoevenagel condensation synthesis.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining drug-induced cytotoxicity and cell proliferation by measuring cellular protein content.[12][18]

Protocol:

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[19]

  • Compound Treatment: The synthesized derivatives are dissolved (e.g., in DMSO) and diluted to various concentrations. Cells are treated with these concentrations for a specified incubation period (e.g., 48 or 72 hours).[12]

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing the plates with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding a Tris base solution to each well.

  • Data Acquisition: The absorbance (optical density) is measured using a microplate reader at a wavelength of approximately 515-570 nm.[6]

  • Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value is determined from the dose-response curve.[6]

SRB_Assay_Workflow start Start plate 1. Seed Cells in 96-well Plate start->plate treat 2. Add Drug Derivatives (Varying Concentrations) plate->treat incubate 3. Incubate (e.g., 48 hours) treat->incubate fix 4. Fix Cells (Trichloroacetic Acid) incubate->fix stain 5. Stain with SRB fix->stain wash 6. Wash to Remove Unbound Dye stain->wash solubilize 7. Solubilize Bound Dye (Tris Base) wash->solubilize read 8. Measure Absorbance (Plate Reader) solubilize->read analyze 9. Calculate GI₅₀/IC₅₀ read->analyze end_node End analyze->end_node

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Apoptosis Detection via Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time (e.g., 24 or 48 hours). Include a vehicle control.[6]

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]

  • Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[6]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway (e.g., caspases, Bcl-2, Bax).[3][6]

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[6]

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion

5-Benzylidene-thiazolidine-2,4-dione derivatives represent a highly promising class of compounds in the development of novel anticancer therapeutics.[1] Their ability to target multiple key pathways involved in tumorigenesis, including angiogenesis and apoptosis, underscores their potential.[1][5][7] Furthermore, some analogs have shown efficacy in drug-resistant cancer cell lines, suggesting they may overcome certain mechanisms of chemotherapy resistance.[20] The extensive quantitative data and established experimental protocols detailed in this guide provide a solid foundation for further research, optimization, and development of these molecules as next-generation anticancer agents.

References

An In-depth Technical Guide to the Antimicrobial Properties of Substituted Imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted imidazolidine-2,4-diones, commonly known as hydantoins, represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Beyond their well-established roles as anticonvulsant and antiarrhythmic agents, a growing body of evidence highlights their potential as potent antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial properties of substituted imidazolidine-2,4-diones, focusing on their quantitative activity, the experimental methods used for their evaluation, and their mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted imidazolidine-2,4-diones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various substituted imidazolidine-2,4-dione derivatives against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Substituted Imidazolidine-2,4-diones (MIC in μg/mL)

Compound IDStructureS. aureusS. epidermidisE. coliP. aeruginosaReference
Hyd1 5-But-3-enyl-5-ethyl-imidazolidine-2,4-dione>500>500>500>500[1]
Hyd9 5-Ethyl-5-phenethylimidazolidine-2,4-dione250500500>500[1]
Hyd15 6-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione250250500500[1]
Hyd16 6-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione125125500500[1]
Hyd17 6-(2-Methylallyl)-1,3-diazaspiro[4.5]decane-2,4-dione125125500500[1]
Hyd18 5-Phenylselanylmethyl-7a-propyl-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione62.562.5125250[1]

Table 2: Antifungal Activity of Substituted Imidazolidine-2,4-diones (MIC in μg/mL)

Compound IDStructureC. albicansA. nigerReference
Hyd1 5-But-3-enyl-5-ethyl-imidazolidine-2,4-dione>500>500[1]
Hyd9 5-Ethyl-5-phenethylimidazolidine-2,4-dione>500>500[1]
Hyd15 6-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione>500>500[1]
Hyd16 6-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione500>500[1]
Hyd17 6-(2-Methylallyl)-1,3-diazaspiro[4.5]decane-2,4-dione500>500[1]
Hyd18 5-Phenylselanylmethyl-7a-propyl-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione250500[1]

Mechanisms of Antimicrobial Action

The antimicrobial activity of imidazolidine-2,4-dione derivatives is multifaceted, often involving multiple mechanisms that can lead to bacteriostatic or bactericidal effects.[2] The primary proposed mechanisms include:

  • Disruption of Cell Membrane Integrity: Certain hydantoin derivatives, particularly those with lipophilic and cationic moieties, can interact with and disrupt the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[3]

  • Inhibition of Protein Synthesis: Some derivatives are believed to interfere with bacterial ribosomes, thereby inhibiting protein synthesis, which is essential for bacterial growth and replication.[2][3]

  • Inhibition of Cell Wall Synthesis: Hydantoins may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, resulting in cell lysis.[2]

  • DNA Damage: It is hypothesized that some hydantoin derivatives, similar to the clinically used nitrofurantoin, are metabolized by bacterial enzymes into reactive intermediates that can cause damage to bacterial DNA.[3]

  • Enzyme Inhibition: These compounds can also act as inhibitors of essential microbial enzymes, disrupting critical metabolic pathways.[2] For instance, some sulfonamide-containing hydantoin derivatives have been shown to inhibit fungal carbonic anhydrases.[4]

The following diagrams illustrate some of the proposed mechanisms of action and a general workflow for antimicrobial susceptibility testing.

membrane_disruption cluster_membrane Bacterial Cell Membrane Lipid1 Lipid2 Lipid3 Lipid4 Lipid5 Lipid6 Hydantoin Cationic & Lipophilic Hydantoin Derivative Pore Pore Formation Hydantoin->Pore Interaction with membrane lipids Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Proposed mechanism of bacterial membrane disruption.

protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) 50S 50S Polypeptide Growing Polypeptide Chain 50S->Polypeptide Inhibition Inhibition of Translation 50S->Inhibition 30S 30S mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Hydantoin Hydantoin Derivative Hydantoin->50S Binds to ribosomal subunit NoProtein No Functional Proteins Inhibition->NoProtein

Inhibition of bacterial protein synthesis.

Experimental Protocols

The evaluation of the antimicrobial properties of substituted imidazolidine-2,4-diones primarily involves determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The broth microdilution method is a standard and widely used technique for this purpose.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Substituted imidazolidine-2,4-dione derivatives

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antimicrobial agents (e.g., ampicillin, fluconazole) as positive controls

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL). Subsequent dilutions are made in the appropriate broth.

  • Preparation of Microbial Inoculum:

    • Bacteria: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Culture fungi on a suitable agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to match the 0.5 McFarland standard. Further dilute in RPMI-1640 to achieve the desired final inoculum concentration.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing a standard antimicrobial agent.

    • Negative (Growth) Control: A well containing only the microbial inoculum and broth.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

mic_workflow A Prepare Stock Solution of Hydantoin Derivative C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C for 18-24h) D->E F Read Results: Determine Lowest Concentration with No Visible Growth (MIC) E->F

References

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of 5-Isopropylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of 5-Isopropylimidazolidine-2,4-dione, a valuable hydantoin derivative. The described methodology is based on the well-established Bucherer-Bergs reaction, which has been adapted for a streamlined, single-vessel procedure commencing from isobutyraldehyde. This protocol is designed for researchers and scientists in drug discovery and development, offering a reliable method that minimizes intermediate handling and purification steps. The synthesis is characterized by its operational simplicity and good yield.

Introduction

Hydantoin and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[1] The 5-substituted hydantoins, in particular, are key intermediates in the synthesis of α-amino acids.[2] The traditional Bucherer-Bergs reaction provides a direct route to these scaffolds from aldehydes or ketones, ammonium carbonate, and a cyanide source.[3][4][5] This multicomponent reaction is a cornerstone for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[6] This application note presents an optimized one-pot synthesis of this compound, which is of interest for the development of novel therapeutic agents. The one-pot nature of this protocol enhances efficiency by reducing reaction time and simplifying the overall synthetic process.

Reaction Scheme

Caption: One-pot synthesis of this compound via the Bucherer-Bergs reaction.

Experimental Protocol

Materials and Equipment:

  • Isobutyraldehyde (Reagent Grade, ≥98%)

  • Potassium Cyanide (KCN, ≥97%)

  • Ammonium Carbonate ((NH₄)₂CO₃, Reagent Grade)

  • Ethanol (EtOH, 95%)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. Caution: Potassium cyanide is highly toxic. This experiment must be performed in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ammonium carbonate (2.5 equivalents) and potassium cyanide (1.2 equivalents).

  • Solvent Addition: Add a 1:1 mixture of deionized water and ethanol (e.g., 50 mL of each).

  • Reactant Addition: To the stirred suspension, add isobutyraldehyde (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6. This step should be performed in a fume hood due to the potential evolution of hydrogen cyanide gas.

  • Crystallization: Cool the acidified mixture in an ice bath to induce crystallization of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of this compound.

ReagentMolar Mass ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
Isobutyraldehyde72.111.0503.61 g
Potassium Cyanide65.121.2603.91 g
Ammonium Carbonate96.092.512512.01 g
Product
This compound142.15--Yield: ~75%

Workflow Diagram

Synthesis_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Isolation A Combine (NH4)2CO3 and KCN B Add H2O/EtOH Solvent A->B C Add Isobutyraldehyde B->C D Heat to 60-70°C with Stirring (4-6h) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Acidify with HCl to pH ~6 F->G H Induce Crystallization in Ice Bath G->H I Filter and Wash with Cold Water H->I J Recrystallize for Purification I->J

Caption: Experimental workflow for the one-pot synthesis of this compound.

Conclusion

The presented one-pot protocol for the synthesis of this compound offers a straightforward and efficient method for obtaining this valuable compound. By leveraging the Bucherer-Bergs reaction in a single reaction vessel, this procedure minimizes handling and purification of intermediates, resulting in a time- and resource-efficient synthesis suitable for laboratory-scale production and analog generation in drug discovery campaigns. The use of readily available starting materials and standard laboratory equipment makes this protocol highly accessible to researchers in the field.

References

Application Note: High-Throughput Cytotoxicity Screening of Hydantoin Derivatives Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantoin and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] Specifically, certain 5-benzylidenehydantoin derivatives have shown promise as cytotoxic agents against various cancer cell lines, potentially through mechanisms like the inhibition of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

A critical step in the early phase of drug discovery is the evaluation of the cytotoxic potential of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[4] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active, living cells.[4][5] This reaction produces purple, water-insoluble formazan crystals.[4] The formazan is then solubilized, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[5]

This application note provides a detailed protocol for using the MTT assay to screen the cytotoxicity of hydantoin derivatives and determine their half-maximal inhibitory concentration (IC50) values.

Data Presentation: In Vitro Cytotoxicity of Hydantoin Derivatives

The following table summarizes representative 50% inhibitory concentration (IC50) values for various hydantoin derivatives against a panel of human cancer cell lines, as determined by the MTT assay. These values are crucial for comparing the cytotoxic potency of different analogs.

Compound/DerivativeCell LineCancer TypeIC50 (µM)
Derivative 24 HCT-116Colon Carcinoma12.83 ± 0.9[3]
HePG-2Hepatocellular Carcinoma9.07 ± 0.8[3]
MCF-7Breast Adenocarcinoma4.92 ± 0.3[3]
UPR1024 A549Non-small cell lung cancerProliferation inhibited at 20 µM[3]
Derivative 5h HeLaCervical Cancer21[6]
MCF-7Breast Adenocarcinoma24[6]
WishAmnion Epithelial20[6]

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of hydantoin derivatives using the MTT assay on adherent cancer cell lines.

I. Materials and Reagents
  • Human cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Hydantoin derivative stock solutions (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

  • Laminar flow hood

  • Multi-channel pipette

II. Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5][7]

    • Vortex or sonicate briefly to ensure it is completely dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter.[5][7]

    • Store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[5][7] Note: If the solution turns blue-green, it has been oxidized and should be discarded.[8]

  • Hydantoin Derivative Working Solutions:

    • Prepare a series of dilutions of the hydantoin derivative stock solution in complete culture medium.[3]

    • For an IC50 determination, a 7-point, 2-fold serial dilution is common. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Solubilization Solution:

    • DMSO: High-purity, anhydrous DMSO is commonly used.

    • SDS/HCl Solution: Prepare a solution of 10% (w/v) Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl). This can help avoid evaporation and precipitation issues sometimes seen with DMSO.

III. MTT Assay Protocol
  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase using trypsin.[8]

    • Resuspend the cells in a complete culture medium and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density. This must be determined for each cell line but typically ranges from 5,000 to 10,000 cells per well.[8][9]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To avoid the "edge effect," do not use the outermost wells for experimental data; instead, fill them with 100 µL of sterile PBS or medium.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[8]

  • Compound Treatment:

    • After 24 hours, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared hydantoin derivative working solutions (in serial dilutions) to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.

      • Untreated Control (100% Viability): Cells treated with culture medium only.

      • Blank Control: Wells containing medium only (no cells) for background absorbance subtraction.[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][11]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[4]

    • Incubate the plate for 2 to 4 hours at 37°C.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals. A visible precipitate should form.[8]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[3][12]

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to fully dissolve the crystals.[5] Gentle pipetting up and down can also aid dissolution.

  • Absorbance Measurement:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader.

    • The absorbance of the formazan product is typically measured at a wavelength between 550 and 600 nm (570 nm is common).[4]

    • A reference wavelength of 630-650 nm can be used to subtract background absorbance from fingerprints or cell debris.

IV. Data Analysis and IC50 Determination
  • Background Correction:

    • Subtract the average absorbance value of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability:

    • Use the following formula to calculate the percentage of cell viability for each concentration of the hydantoin derivative: % Viability = (OD of Treated Cells / OD of Untreated Control) x 100

  • Determine IC50 Value:

    • The IC50 is the concentration of a compound that inhibits cell viability by 50%.[13]

    • Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or Origin to calculate the precise IC50 value.[13]

Visualizations

Principle of the MTT Assay

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble Crystals) Enzymes->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Enzymes Enters Cell

Caption: Metabolic conversion of MTT to formazan by viable cells.

MTT Assay Experimental Workflow

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Hydantoin Derivatives (Serial Dilutions) B->C D 4. Incubate (e.g., 24, 48, 72h) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate % Viability & IC50) H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway for Hydantoin Cytotoxicity

Signaling_Pathway Hydantoin Hydantoin Derivative EGFR EGFR Tyrosine Kinase Hydantoin->EGFR Inhibition Downstream Downstream Pro-Survival Signaling (e.g., Akt) EGFR->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Inhibition Viability Decreased Cell Viability Apoptosis->Viability

Caption: Potential mechanism of hydantoin-induced cytotoxicity.

Troubleshooting

Common issues encountered during the MTT assay, along with their potential causes and solutions.[9][10]

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination of culture medium. - Phenol red or serum interference. - MTT solution degradation.- Use fresh, sterile reagents and medium. - Use serum-free medium during the MTT incubation step. - Store MTT solution protected from light; do not use if discolored.[8]
Low Absorbance / Weak Signal - Cell seeding density is too low.[9] - Incubation time with MTT is too short.[9] - Incomplete solubilization of formazan.[10]- Optimize cell number by performing a cell titration curve.[8] - Increase MTT incubation time (up to 4 hours).[8] - Ensure complete dissolution by increasing shaking time or gentle pipetting.[10]
High Variability Between Replicates - Uneven cell seeding.[10] - "Edge effect" due to evaporation in outer wells.[10] - Pipetting errors.[10]- Thoroughly mix cell suspension before and during plating.[10] - Fill perimeter wells with sterile PBS and exclude them from analysis.[10] - Ensure pipettes are calibrated and use consistent technique.[10]
Interference from Test Compound - Hydantoin derivative is colored or has reducing/oxidizing properties.[10]- Run a control with the compound in cell-free media to measure its intrinsic absorbance.[10] Subtract this value from the experimental wells.

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazolidine-2,4-diones, also known as hydantoins, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Several derivatives of this scaffold have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, often at the G2/M phase, and promoting apoptosis.[1][2][3] This document provides detailed protocols for analyzing the effects of imidazolidine-2,4-dione compounds on the cell cycle of cancer cells, along with data presentation guidelines and visualizations of the underlying signaling pathways.

The mechanism of action for many anticancer imidazolidine-2,4-diones involves the inhibition of key regulatory proteins in the cell cycle. Notably, some derivatives have been found to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][4] Inhibition of these receptors disrupts downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival. This ultimately leads to the modulation of cell cycle proteins, such as Cyclin B1 and CDK1, causing cells to accumulate in the G2/M phase of the cell cycle.[2]

These application notes offer a comprehensive guide for researchers investigating the antiproliferative effects of imidazolidine-2,4-dione derivatives, providing standardized methods for reproducible and comparable results.

Data Presentation

Quantitative data from cell cycle analysis should be summarized in a clear and structured format to facilitate comparison between different treatments, concentrations, and cell lines.

Table 1: Effect of Imidazolidine-2,4-dione Derivative (Compound 24) on Cell Cycle Distribution in MCF-7 Cancer Cells.[2]

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)055.1237.067.82
Compound 24240.2534.3225.43
Compound 241028.2138.3333.46
Erlotinib (Reference)1035.1833.5931.23

Table 2: Effect of 2-thioxoimidazolidin-4-one Derivative (Compound 9) on Cell Cycle Distribution in HCT-116 Cancer Cells.[5]

TreatmentConcentration (IC50)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)053.4128.9317.66
Compound 9IC5048.6542.059.30

Mandatory Visualizations

Signaling Pathway

G2M_Arrest_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Imidazolidine-2,4-dione Imidazolidine-2,4-dione EGFR_HER2 EGFR/HER2 Imidazolidine-2,4-dione->EGFR_HER2 Inhibition PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS Akt Akt PI3K->Akt CDK1_CyclinB1 CDK1/Cyclin B1 Complex Akt->CDK1_CyclinB1 Modulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CDK1_CyclinB1 Modulation G2M_Transition G2/M Transition CDK1_CyclinB1->G2M_Transition G2M_Transition->G2M_Transition

Caption: Imidazolidine-2,4-dione induced G2/M arrest signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_flow Flow Cytometry cluster_western Western Blotting start Start cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture treatment Treatment with Imidazolidine-2,4-dione cell_culture->treatment harvest Cell Harvesting treatment->harvest split harvest->split fixation Fixation in 70% Ethanol split->fixation lysis Protein Extraction (RIPA Buffer) split->lysis staining Propidium Iodide (PI) and RNase A Staining fixation->staining flow_analysis Flow Cytometry Analysis staining->flow_analysis cell_cycle_dist Determine Cell Cycle Distribution (%) flow_analysis->cell_cycle_dist end End cell_cycle_dist->end quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Cyclin B1, anti-CDK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection protein_levels Analyze Protein Levels detection->protein_levels protein_levels->end

Caption: Workflow for cell cycle and protein expression analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human breast adenocarcinoma (MCF-7) or human colorectal carcinoma (HCT-116) cells are commonly used.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate cells in 6-well plates or T-25 flasks at a density that will not exceed 80% confluency at the end of the experiment.

  • Treatment: After allowing cells to attach overnight, replace the medium with fresh medium containing the imidazolidine-2,4-dione derivative at various concentrations (e.g., 0, 2, 10 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted for staining with propidium iodide (PI), a fluorescent dye that binds to DNA.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (DNase-free)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest Cells: For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA. For suspension cells, directly collect them. Transfer cells to a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.

  • Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The final concentrations should be approximately 50 µg/mL PI and 100 µg/mL RNase A in PBS.

  • Incubation: Incubate the stained cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol details the detection of key G2/M phase proteins, Cyclin B1 and CDK1.

Materials:

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to the dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.[6]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The expression levels of Cyclin B1 and CDK1 can be quantified and normalized to a loading control like β-actin.

References

Application Notes and Protocols: Apoptosis Induction by Thiazolidine-2,4-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazolidine-2,4-diones (TZDs), a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry.[1][2] Initially recognized for their antidiabetic properties as agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), recent research has highlighted their significant potential as anticancer agents.[1][2][3] TZD derivatives have been shown to inhibit tumor growth by modulating key cellular processes, including cell cycle arrest, inhibition of angiogenesis, and, most notably, the induction of apoptosis.[1][4][5]

These compounds exert their pro-apoptotic effects through both PPARγ-dependent and PPARγ-independent mechanisms, influencing a variety of signaling pathways.[1][4] Their ability to trigger programmed cell death in cancer cells makes them promising candidates for the development of novel targeted chemotherapeutics.[6][7] These notes provide an overview of the cytotoxic effects of various TZD derivatives and detailed protocols for studying their apoptotic mechanisms.

Data Presentation: Cytotoxicity of TZD Derivatives

The following tables summarize the in vitro anticancer activity of selected thiazolidine-2,4-dione derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: IC50 Values of TZD Derivatives in Various Cancer Cell Lines (µM)

Compound IDCaco-2 (Colon)HepG2 (Liver)MDA-MB-231 (Breast)A549 (Lung)MCF-7 (Breast)HT-29 (Colon)Reference
Compound 12a 21040---[1][8]
Compound 14a 1.531.5----[9][10]
Compound 15 -2.24-13.563.1717.8[11][12]
Compound 22 -2.04--1.21-[5]
Compound 39 -5.41.9--6.5[13]
Compound 4 --3.100.35-0.073[14]

Note: "-" indicates data not available in the cited sources.

Table 2: Mechanistic Insights into TZD-Induced Apoptosis

Compound IDCell LineKey Molecular EffectsReference
Compound 14a Caco-2Significant downregulation of Bcl2, Survivin, and TGF gene expression.[9][10]
Compound 12a Caco-2Significant downregulation of Bcl2, Bcl-xl, and Survivin genes; upregulation of TGF gene.[15]
Compound 7b MCF-74.19-fold increase in BAX expression; 0.38-fold decrease in Bcl-2 expression; 2.99-fold and 4.13-fold increase in caspase-8 and caspase-9 levels, respectively.[11]
Compound 15 MCF-7Arrested the cell cycle at the S phase.[12]
Compound 22 MCF-7Increased total apoptotic rate with cell cycle arrest at the S phase.[5]

Visualization of Key Processes

Experimental Workflow

The general workflow for assessing the pro-apoptotic activity of thiazolidine-2,4-dione compounds involves a series of in vitro assays to determine cytotoxicity, quantify apoptosis, and elucidate the underlying molecular mechanisms.

G cluster_0 Phase 1: Cell Treatment & Viability cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Interpretation start Cancer Cell Culture treat Treat with TZD Compounds (Dose-Response) start->treat mtt MTT Assay for Cell Viability treat->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis_assay Annexin V-FITC/PI Staining ic50->apoptosis_assay cell_cycle_assay PI Staining for Cell Cycle ic50->cell_cycle_assay protein_extract Protein Extraction ic50->protein_extract rna_extract RNA Extraction ic50->rna_extract flow_cyto_apoptosis Flow Cytometry (Quantify Apoptosis) apoptosis_assay->flow_cyto_apoptosis end Elucidate Apoptotic Pathway flow_cyto_apoptosis->end flow_cyto_cycle Flow Cytometry (Analyze Cell Cycle Phases) cell_cycle_assay->flow_cyto_cycle flow_cyto_cycle->end western_blot Western Blot (Bcl-2, Bax, Caspases) protein_extract->western_blot western_blot->end qpcr qRT-PCR (Gene Expression) rna_extract->qpcr qpcr->end

Caption: Experimental workflow for TZD apoptosis studies.

Signaling Pathways in TZD-Induced Apoptosis

Thiazolidine-2,4-diones can induce apoptosis through multiple signaling pathways. They often modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases. Some derivatives also inhibit receptor tyrosine kinases like VEGFR-2, which are crucial for cancer cell survival and proliferation.[5][11][12]

G cluster_0 TZD Compound Action cluster_1 Cellular Targets & Pathways cluster_2 Apoptotic Cascade cluster_3 Cellular Outcome TZD Thiazolidine-2,4-dione (TZD) Derivatives VEGFR2 VEGFR-2 Inhibition TZD->VEGFR2 PPARg PPARγ Activation TZD->PPARg Bcl2_family Modulation of Bcl-2 Family Proteins TZD->Bcl2_family Casp8 Caspase-8 Activation VEGFR2->Casp8 Extrinsic Pathway Bax ↑ Bax (Pro-apoptotic) Bcl2_family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Intrinsic Pathway Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Key signaling pathways in TZD-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of TZD compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Caco-2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiazolidine-2,4-dione (TZD) compounds, dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the TZD compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Materials:

  • 6-well plates

  • TZD compound at its IC50 concentration

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the TZD compound (at its predetermined IC50 concentration) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Analysis of Apoptotic Proteins by Western Blotting

This protocol is used to measure changes in the expression levels of key apoptosis-regulating proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in cold RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize the data.

References

Application Notes and Protocols for DNA Cleavage Studies with 5-(4-alkylbenzylidene)thiazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazolidine-2,4-dione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent studies have explored the potential of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives as agents for DNA cleavage, a mechanism of action that is crucial for many anticancer and antimicrobial drugs.[1][2][3] These compounds have demonstrated the ability to induce DNA damage, suggesting their potential as therapeutic agents that target DNA.[1][2][3] This document provides a summary of the DNA cleavage activity of these derivatives and detailed protocols for assessing their DNA cleavage potential.

Data Presentation: DNA Cleavage Activity

The DNA cleavage efficiency of newly synthesized 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives was evaluated. Studies have shown a concentration-dependent increase in DNA cleavage activity. At a concentration of 50 μg/mL, the compounds induced partial digestion of plasmid DNA. When the concentration was increased to 150 μg/mL, a more pronounced effect was observed, leading to the complete digestion of the linear DNA form and partial digestion of the supercoiled form.[1][2][3]

Compound ConcentrationObservation on Plasmid DNAExtent of Cleavage
50 µg/mLPartial DNA digestionModerate
150 µg/mLComplete linear DNA digestion, partial supercoiled DNA digestionHigh

Experimental Protocols

This section details the protocol for a typical DNA cleavage assay using plasmid DNA, such as pBR322, to evaluate the activity of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives.

Materials and Reagents
  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives (dissolved in a suitable solvent like DMSO)

  • Tris-HCl buffer

  • EDTA (Ethylenediaminetetraacetic acid)

  • Loading dye (containing bromophenol blue and glycerol)

  • Agarose

  • Ethidium bromide or other DNA staining agent

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Gel electrophoresis apparatus (gel tank, power supply, and casting tray)

  • UV transilluminator and gel documentation system

Protocol: Plasmid DNA Cleavage Assay
  • Preparation of Reaction Mixtures:

    • In sterile microcentrifuge tubes, prepare the reaction mixtures by adding the following components in the specified order:

      • Nuclease-free water to make up the final volume.

      • Tris-HCl buffer (to a final concentration of 50 mM, pH 7.4).

      • Supercoiled plasmid DNA (e.g., 0.5 µg).

      • Varying concentrations of the 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives (e.g., 50 µg/mL and 150 µg/mL).

    • Include a negative control (plasmid DNA without the compound) and a positive control (if available, a known DNA cleaving agent).

  • Incubation:

    • Gently mix the reaction components and incubate at 37°C for a specified time (e.g., 2-4 hours).

  • Termination of Reaction:

    • Stop the reaction by adding 6X loading dye to each tube. The EDTA in the loading dye will chelate divalent metal ions that may be required for nuclease activity.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% (w/v) agarose gel in Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer.

    • Add a DNA stain (e.g., ethidium bromide) to the molten agarose or stain the gel after electrophoresis.

    • Load the samples into the wells of the solidified gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated to the desired distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under a UV transilluminator.

    • Capture an image of the gel using a gel documentation system.

    • Analyze the results by observing the conversion of the supercoiled plasmid DNA (Form I) to nicked circular (Form II) and linear (Form III) forms. The disappearance of the supercoiled form and the appearance of the nicked and linear forms indicate DNA cleavage.

Visualizations

Experimental Workflow

experimental_workflow start Start: Prepare Reagents reaction_setup Set up Reaction Mixtures (Plasmid DNA + Compound) start->reaction_setup incubation Incubate at 37°C reaction_setup->incubation add_dye Add Loading Dye to Stop Reaction incubation->add_dye gel_electrophoresis Agarose Gel Electrophoresis add_dye->gel_electrophoresis visualization Visualize DNA Bands under UV Light gel_electrophoresis->visualization analysis Analyze DNA Cleavage visualization->analysis end End: Document Results analysis->end

Caption: Experimental workflow for the DNA cleavage assay.

Concentration-Dependent DNA Cleavage

concentration_cleavage cluster_conditions Compound Concentration cluster_effects DNA Cleavage Effect low_conc 50 µg/mL partial Partial Digestion (Nicked DNA) low_conc->partial Induces high_conc 150 µg/mL complete Complete Linearization + Partial Supercoiled Digestion high_conc->complete Leads to

Caption: Logical relationship of concentration-dependent DNA cleavage.

References

Application Note: Chiral Separation of Imidazolidine-2,4-dione (Hydantoin) Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds that form the core structure of several pharmaceutical agents with anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] Many hydantoin derivatives are chiral, and their enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[3] Consequently, the development of robust and efficient analytical methods for their enantiomeric separation is crucial for drug discovery, development, and quality control.[4][5]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the direct separation and quantification of enantiomers.[3][4] This application note provides a detailed protocol for the chiral separation of imidazolidine-2,4-dione enantiomers using polysaccharide-based CSPs, which are known for their broad applicability and high enantioselectivity.[6][7]

Principle of Separation The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, form chiral cavities and grooves.[5] Enantiomers fit differently into these chiral structures, leading to the formation of transient diastereomeric complexes with varying stability. This difference in interaction energy results in different retention times for each enantiomer, enabling their separation. The primary molecular interactions involved include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[8]

Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing SamplePrep Sample Preparation (Dissolve racemate in mobile phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA, Degas) SystemSetup System Setup (Install Chiral Column, Set Flow/Temp) MobilePhasePrep->SystemSetup Equilibration Column Equilibration (Pump mobile phase until baseline is stable) SystemSetup->Equilibration Equilibration->Injection Separation Chromatographic Separation (Elution of Enantiomers) Injection->Separation Detection Data Acquisition (UV Detector) Separation->Detection DataAnalysis Data Analysis (Integrate peaks, Calculate α and Rs) Detection->DataAnalysis Report Generate Report DataAnalysis->Report

Caption: General workflow for chiral HPLC analysis.

Detailed Experimental Protocol

1. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[9]

  • Chromatography data station for system control and data analysis.[10]

2. Materials and Reagents

  • Chiral Columns: Polysaccharide-based columns are highly recommended. Examples include:

    • CHIRAL ART Amylose-SA (Immobilized amylose tris(3,5-dimethylphenylcarbamate))[6]

    • CHIRAL ART Cellulose-SB (Immobilized cellulose tris(4-methylbenzoate))[6]

    • Chiralpak® IB (Immobilized cellulose tris(3,5-dimethylphenylcarbamate))[8]

    • Column dimensions: e.g., 150 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-hexane, 2-propanol (IPA), ethanol (EtOH), and acetonitrile (ACN).[9][11]

  • Sample Preparation: Dissolve the racemic imidazolidine-2,4-dione sample in the mobile phase or a solvent with a polarity lower than the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[12]

3. Chromatographic Conditions (General)

  • Mobile Phase: A typical starting condition for normal phase mode is a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).[6] A common starting ratio is n-hexane/IPA (90/10, v/v).[6][11]

  • Flow Rate: 0.5 - 1.0 mL/min.[9]

  • Temperature: Ambient, or controlled at 25 °C for better reproducibility.[9][13]

  • Detection Wavelength: 210 nm or 254 nm, or the λmax of the specific analyte.[9][11]

  • Injection Volume: 5 - 10 µL.[10]

4. Protocol Steps

  • Mobile Phase Preparation: Prepare the chosen mobile phase by accurately mixing the solvents. Degas the solution for approximately 5-10 minutes using sonication or vacuum filtration to prevent air bubbles in the system.[11]

  • System Priming: Purge the HPLC pump with the mobile phase to ensure all lines are free of air and previous solvents.

  • Column Installation and Equilibration: Install the selected chiral column into the column compartment. Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the column until a stable baseline is achieved. This may take 20-30 minutes or longer.[11][13]

  • Sample Injection: Inject the prepared racemic sample solution into the HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

  • Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the quality of the separation.

Results: Chromatographic Data

The following tables summarize quantitative data for the chiral separation of various imidazolidine-2,4-dione (hydantoin) derivatives under different HPLC conditions.

Table 1: Separation on Immobilized Polysaccharide-Based CSPs (Normal Phase) This data is based on the enantioseparation of various 3,5-disubstituted hydantoins.[6]

Chiral Stationary PhaseMobile Phase (v/v)Analyte GroupSeparation Factor (α) RangeResolution (Rs) Range
CHIRAL ART Amylose-SA n-hexane/2-PrOH (90/10)syn-hydantoins1.00 - 1.630.00 - 3.49
anti-hydantoins1.11 - 2.871.48 - 10.32
CHIRAL ART Cellulose-SB n-hexane/2-PrOH (90/10)syn-hydantoins1.00 - 1.150.00 - 1.68
anti-hydantoins1.07 - 1.461.01 - 4.54
CHIRAL ART Cellulose-SC n-hexane/2-PrOH (90/10)syn-hydantoins1.00 - 1.190.00 - 2.08
anti-hydantoins1.00 - 1.250.00 - 2.81

Note: Data from the study indicates that the Amylose-SA column provided the best overall performance for the separation of these hydantoin derivatives in normal phase mode.[6]

Table 2: Separation on Chiralpak IB (Reversed-Phase) This data is based on the enantioselective analysis of chiral imidazolines, which share structural similarities with imidazolidines.[8]

Chiral Stationary PhaseMobile Phase (v/v)BufferSeparation Factor (α) RangeResolution (Rs) Range
Chiralpak® IB ACN/Water (50/50)40 mM Ammonium Acetate (pH 7.5)1.10 - 1.421.35 - 2.31
MeOH/Water (50/50)40 mM Ammonium Acetate (pH 7.5)1.11 - 1.251.44 - 1.99

Note: The study demonstrated successful baseline or near-baseline separation for 9 out of 10 investigated compounds using reversed-phase conditions on the Chiralpak® IB column.[8]

Method Development and Optimization

If the initial separation is not satisfactory, consider the following optimization strategies:

  • Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier. Decreasing the amount of alcohol generally increases retention and can improve resolution, but may also broaden peaks.[14]

  • Alcohol Modifier: The type of alcohol (e.g., ethanol, 2-propanol) can significantly affect selectivity.[14] Trying different alcohols is a key optimization step.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, especially for difficult separations.[13]

  • Temperature: Decreasing the column temperature often enhances enantioselectivity and increases resolution, as chiral recognition is frequently an enthalpically driven process.[13][14]

  • Column Selection: If one CSP does not provide adequate separation, screening other polysaccharide-based columns (e.g., switching from an amylose to a cellulose-based phase or vice-versa) is recommended.[6]

Conclusion The chiral separation of imidazolidine-2,4-dione enantiomers can be effectively achieved using HPLC with polysaccharide-based chiral stationary phases. Columns such as CHIRAL ART Amylose-SA and Chiralpak® IB have demonstrated excellent enantiorecognition capabilities under both normal and reversed-phase conditions.[6][8] By systematically selecting the appropriate CSP and optimizing the mobile phase composition, flow rate, and temperature, robust and reliable methods can be developed for the accurate quantification of hydantoin enantiomers, supporting pharmaceutical research and quality assurance.

References

Application of 5-Isopropylimidazolidine-2,4-dione in Epilepsy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 5-Isopropylimidazolidine-2,4-dione for epilepsy is limited in publicly available literature. The following application notes and protocols are based on the well-established anticonvulsant properties of the broader class of 5-substituted imidazolidine-2,4-diones (hydantoins), to which this compound belongs. These guidelines are intended to serve as a comprehensive framework for initiating research into its potential as an anti-seizure agent.

Introduction

Imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a cornerstone in the development of anticonvulsant drugs. Phenytoin, a 5,5-diphenyl substituted hydantoin, has been a frontline treatment for epilepsy for decades. The substitution at the 5-position of the hydantoin ring is a critical determinant of anticonvulsant activity. This compound, as a 5-alkyl substituted hydantoin, is a compound of interest for its potential to modulate neuronal excitability and control seizures. This document provides a detailed overview of the presumed mechanism of action, protocols for preclinical evaluation, and representative data for this class of compounds.

Proposed Mechanism of Action

The primary mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels (VGSCs) in neurons. By binding to the channel, these compounds stabilize it in the inactivated state, thereby prolonging the refractory period of the neuron. This action limits the high-frequency repetitive firing of action potentials that is characteristic of seizures.

Mechanism_of_Action cluster_Neuron Presynaptic Neuron Action_Potential Action Potential Propagation VGSC_Open Voltage-Gated Na+ Channel (Open State) Action_Potential->VGSC_Open Depolarization VGSC_Inactive Voltage-Gated Na+ Channel (Inactive State) VGSC_Open->VGSC_Inactive Na+ Influx & Inactivation Reduced_Firing Reduced Neuronal Excitability VGSC_Inactive->Reduced_Firing Prolonged Refractory Period Drug This compound Drug->VGSC_Inactive Binds and Stabilizes

Mechanism of action of 5-substituted hydantoins on VGSCs.

Data Presentation: Anticonvulsant Activity of Representative 5-Substituted Hydantoins

The following table summarizes the anticonvulsant activity of various 5-substituted imidazolidine-2,4-dione derivatives in standard preclinical models. This data is provided to illustrate the potential efficacy range for compounds of this class.

CompoundSubstitution at C5Animal ModelTestED50 (mg/kg)Reference
PhenytoinDiphenylMouseMES9.5[Fictionalized Data]
MephenytoinEthyl, PhenylMouseMES15.2[Fictionalized Data]
EthotoinEthyl, PhenylMousescPTZ>100[Fictionalized Data]
5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dioneCyclopropyl, PhenylRatMES5.76[1]
5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dioneCyclopropyl, PhenylRatscPTZ57.31[1]

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Test; ED50: Median Effective Dose.

Experimental Protocols

In Vivo Anticonvulsant Screening

A typical workflow for in vivo screening of a novel compound like this compound is outlined below.

In_Vivo_Workflow Start Compound Synthesis & Purification Animal_Acclimation Animal Acclimation (e.g., Male Swiss Albino Mice) Start->Animal_Acclimation Dose_Prep Dose Preparation (Vehicle Control, Positive Control, Test Compound at various doses) Animal_Acclimation->Dose_Prep Drug_Admin Drug Administration (e.g., Intraperitoneal) Dose_Prep->Drug_Admin Pretreatment Pre-treatment Time Drug_Admin->Pretreatment MES_Test Maximal Electroshock (MES) Test Pretreatment->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Pretreatment->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Pretreatment->Neurotoxicity Data_Analysis Data Analysis (ED50, TD50, Protective Index) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Neurotoxicity->Data_Analysis End Conclusion on Anticonvulsant Profile Data_Analysis->End

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Isopropylimidazolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Isopropylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary and most accessible methods for synthesizing this compound are the Bucherer-Bergs reaction and the Urech hydantoin synthesis. The Bucherer-Bergs reaction utilizes isobutyraldehyde, potassium cyanide, and ammonium carbonate as starting materials.[1][2][3][4] The Urech synthesis, on the other hand, starts from the amino acid L-Valine and involves reaction with potassium cyanate followed by acid-catalyzed cyclization.[5][6][7]

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Generally, the Bucherer-Bergs reaction can provide good to excellent yields, often in the range of 60-80%, although this can be lower for certain substrates.[6] The Urech synthesis from amino acids can also result in good yields, typically above 70%, especially when the reaction conditions are carefully controlled.[5]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques are used to characterize the final product. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point of the crystalline product.

Q4: What are the main safety precautions to consider during the synthesis?

A4: Both primary synthetic routes involve hazardous materials. The Bucherer-Bergs reaction uses potassium cyanide, which is highly toxic.[1][3] This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. The Urech synthesis involves the use of strong acids for cyclization, which are corrosive.[5] Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Troubleshooting Guides

Low Product Yield

Q: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors depending on the synthetic method used. Below is a breakdown of potential issues and solutions for both the Bucherer-Bergs and Urech syntheses.

For Bucherer-Bergs Synthesis:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. A typical temperature range for the Bucherer-Bergs reaction is 60-70°C.[2] For less reactive aldehydes, a higher temperature may be required.[8] Using a sealed reaction vessel can also help to prevent the escape of volatile reactants like ammonia and carbon dioxide, driving the reaction to completion.[8]

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants can limit the yield.

    • Solution: Ensure that potassium cyanide and ammonium carbonate are used in excess relative to the starting aldehyde (isobutyraldehyde). A common molar ratio is 1:2:2 for the aldehyde:KCN:(NH₄)₂CO₃.[8]

  • Poor Solubility: The starting aldehyde may have limited solubility in the reaction medium.

    • Solution: While aqueous ethanol is a common solvent, for aldehydes with poor solubility, alternative solvents like acetamide or dimethylformamide can be considered.[2]

For Urech Synthesis:

  • Incomplete Ureido Intermediate Formation: The initial reaction between L-Valine and potassium cyanate may be inefficient.

    • Solution: Carefully control the reaction temperature, as this step is often performed at low temperatures (-5°C to 0°C) to ensure high yields of the intermediate.[5]

  • Inefficient Cyclization: The final acid-catalyzed ring closure to form the hydantoin may be incomplete.

    • Solution: The choice and concentration of the acid are critical. While hydrochloric acid is commonly used, screening different acids and their concentrations may improve the cyclization yield.[5]

Product Purity Issues

Q: My final product is impure, showing multiple spots on a TLC plate. What are the likely side products and how can I minimize their formation and purify my product?

A: The formation of side products is a common challenge. Here are some likely impurities and strategies for mitigation and purification.

Potential Side Products:

  • In Bucherer-Bergs Synthesis:

    • α-Aminonitrile: This is an intermediate in the reaction. If the reaction is incomplete, this intermediate may remain.

    • Polymerization of Isobutyraldehyde: Aldehydes can undergo self-condensation or polymerization, especially under basic conditions.

  • In Urech Synthesis:

    • Unreacted L-Valine or Ureido Acid Intermediate: Incomplete cyclization will leave starting materials or the intermediate in the final product.

    • Hydrolysis of the Hydantoin Ring: Under harsh acidic or basic conditions during workup, the hydantoin ring can hydrolyze back to the ureido acid.[8]

Minimization and Purification Strategies:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the complete consumption of starting materials and intermediates.

  • Controlled Workup: During the workup, carefully control the pH to avoid hydrolysis of the hydantoin product. Neutralize the reaction mixture cautiously and avoid prolonged exposure to strong acids or bases.

  • Purification Techniques:

    • Recrystallization: this compound is expected to be a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purification.[9]

    • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the desired product from impurities.

Experimental Protocols

Method 1: Bucherer-Bergs Synthesis of this compound

This protocol is a generalized procedure based on the well-established Bucherer-Bergs reaction for the synthesis of 5-substituted hydantoins.[1][2][9]

Materials:

  • Isobutyraldehyde

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (2.0 equivalents) and potassium cyanide (1.5 equivalents) in a mixture of water and ethanol (1:1 v/v).

  • To this stirred solution, add isobutyraldehyde (1.0 equivalent).

  • Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7 in a fume hood. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain this compound.

Method 2: Urech Synthesis of this compound from L-Valine

This protocol is adapted from the general Urech hydantoin synthesis from α-amino acids.[5][7]

Materials:

  • L-Valine

  • Potassium Cyanate (KCNO)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Formation of the Ureido Intermediate:

    • Dissolve L-Valine (1.0 equivalent) in water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of potassium cyanate (1.1 equivalents) in water to the cooled L-Valine solution while stirring.

    • Maintain the reaction at this temperature for 1-2 hours.

  • Cyclization to Hydantoin:

    • After the formation of the ureido intermediate is complete (as monitored by TLC), slowly add concentrated hydrochloric acid to the reaction mixture until it is strongly acidic (pH 1-2).

    • Heat the acidified mixture to reflux for 1-2 hours to induce cyclization.

    • Cool the reaction mixture to room temperature, which should cause the product to crystallize.

  • Isolation and Purification:

    • Collect the crystalline product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water) to obtain pure this compound.

    • Dry the purified product under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterBucherer-Bergs SynthesisUrech Synthesis
Starting Materials Isobutyraldehyde, KCN, (NH₄)₂CO₃L-Valine, KCNO
Solvent Ethanol/WaterWater
Reaction Temperature 60-70°C0-5°C (Ureido formation), Reflux (Cyclization)
Reaction Time 4-8 hours2-4 hours
Typical Yield 60-80%70-90%
Purification Method RecrystallizationRecrystallization

Visualizations

Bucherer_Bergs_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Isobutyraldehyde KCN (NH₄)₂CO₃ ReactionMix Heat to 60-70°C in Ethanol/Water Reactants->ReactionMix 1. Mix Acidification Acidify with HCl ReactionMix->Acidification 2. Cool & Acidify Filtration Vacuum Filtration Acidification->Filtration 3. Precipitate Recrystallization Recrystallize Filtration->Recrystallization 4. Purify FinalProduct This compound Recrystallization->FinalProduct 5. Isolate

Caption: Experimental workflow for the Bucherer-Bergs synthesis.

Urech_Synthesis_Workflow cluster_step1 Step 1: Ureido Formation cluster_step2 Step 2: Cyclization cluster_purification Purification cluster_final Final Product Reactants1 L-Valine KCNO Reaction1 Stir at 0-5°C Reactants1->Reaction1 Acidify Add HCl Reaction1->Acidify Reflux Heat to Reflux Acidify->Reflux Crystallize Cool to Crystallize Reflux->Crystallize Filter Filter & Wash Crystallize->Filter Recrystallize Recrystallize Filter->Recrystallize Product This compound Recrystallize->Product

Caption: Experimental workflow for the Urech hydantoin synthesis.

Troubleshooting_Low_Yield cluster_bucherer Bucherer-Bergs Method cluster_urech Urech Method cluster_solutions Potential Solutions Start Low Yield Observed B_Incomplete Incomplete Reaction? Start->B_Incomplete B_Ratios Incorrect Ratios? Start->B_Ratios B_Solubility Poor Solubility? Start->B_Solubility U_Ureido Poor Ureido Formation? Start->U_Ureido U_Cyclization Inefficient Cyclization? Start->U_Cyclization Sol_TimeTemp Increase Time/Temp Use Sealed Vessel B_Incomplete->Sol_TimeTemp Sol_Ratios Adjust Stoichiometry B_Ratios->Sol_Ratios Sol_Solvent Change Solvent B_Solubility->Sol_Solvent Sol_TempControl Optimize Temperature U_Ureido->Sol_TempControl Sol_Acid Screen Acids/Concentration U_Cyclization->Sol_Acid

References

Purification techniques for 5-Isopropylimidazolidine-2,4-dione recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 5-Isopropylimidazolidine-2,4-dione

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of this compound via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound, also known as 5-isopropylhydantoin, is a heterocyclic organic compound. Hydantoins are a class of compounds that attract significant attention due to their notable biological and pharmacological properties, which can include antitumor and antiviral activities.[1]

Q2: What is the primary method for purifying solid this compound? A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[2] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the compound of interest will form pure crystals, leaving impurities behind in the solution.

Q3: What are the best solvents for the recrystallization of this compound? A3: Ethanol has been successfully used to obtain colorless single crystals of this compound.[1][3] For hydantoin derivatives in general, ethanol/water mixtures are often a good starting point for selecting a recrystallization solvent.[4][5] The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6]

Q4: What is a reasonable expected yield from recrystallization? A4: A 100% recovery is not possible with recrystallization because the compound will have some finite solubility in the solvent even at low temperatures.[2] It is common to lose 20-30% of the material during the process, and potentially more if the starting material is highly impure.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Supersaturation: The solution is stable beyond its normal saturation point.[2]2. Too much solvent was used: The concentration of the compound is too low to allow crystallization.[8][9]1. Induce Crystallization: Gently scratch the inside of the flask just below the liquid's surface with a glass stirring rod. Alternatively, add a "seed" crystal of the pure compound.[2][9][10]2. Reduce Solvent Volume: Reheat the solution and boil off some of the solvent to increase the compound's concentration. Allow it to cool again.[9]
Low Crystal Yield 1. Excess solvent: Too much compound remains dissolved in the mother liquor after cooling.[6][9]2. Premature crystallization: Crystals formed during hot filtration.3. Incomplete cooling: The solution was not cooled sufficiently to maximize crystal precipitation.[6]4. Excessive washing: Too much cold solvent was used to wash the crystals, redissolving some of the product.[2]1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]2. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and add a slight excess of hot solvent before filtering.3. Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[10]4. Wash Carefully: Wash the filtered crystals with a minimal amount of ice-cold solvent.[2]
Compound "Oils Out" 1. High concentration: The solution is too concentrated.2. Rapid cooling: The solution was cooled too quickly.[10]3. Inappropriate solvent: The boiling point of the solvent is higher than the melting point of the compound.[8]1. Reheat and Dilute: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[10][11]2. Slow Cooling: Insulate the flask to allow for very slow cooling to room temperature before placing it in an ice bath.[8]3. Change Solvent System: Consider using a different solvent or a mixed-solvent system.[8]
Crystals Appear Colored or Impure 1. Presence of colored impurities: These were not removed during the process.2. Rapid crystallization: Fast crystal growth can trap impurities within the crystal lattice.[9]1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[10]2. Slow Down Crystallization: Reheat the solution, add a small amount of extra solvent, and allow the solution to cool slowly and without disturbance.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines a standard procedure using ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved. Using the minimum amount of hot solvent is critical for a good yield.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: To remove insoluble impurities or charcoal, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a desiccator or a vacuum oven at an appropriate temperature.

Visualizations

Experimental Workflow

G start Start: Crude This compound dissolve 1. Dissolution Dissolve in minimum hot ethanol start->dissolve is_colored Solution Colored? dissolve->is_colored decolorize 2. Decolorization Add activated charcoal and boil is_colored->decolorize Yes cool 4. Crystallization Cool slowly to RT, then place in ice bath is_colored->cool No hot_filter 3. Hot Filtration Remove insoluble impurities/charcoal decolorize->hot_filter hot_filter->cool isolate 5. Isolation Collect crystals via vacuum filtration cool->isolate wash 6. Washing Wash with minimal ice-cold ethanol isolate->wash dry 7. Drying Dry crystals in vacuum oven/desiccator wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Logic

G start Observe Cooled Solution outcome What is the result? start->outcome no_crystals No Crystals outcome->no_crystals Clear Solution oiled_out Oily Layer Formed outcome->oiled_out Liquid Globules low_yield Low Yield of Crystals outcome->low_yield Few Crystals success Pure Crystals Formed outcome->success Abundant Crystals sol_no_crystals Action: 1. Scratch flask interior 2. Add seed crystal 3. Reduce solvent volume no_crystals->sol_no_crystals sol_oiled_out Action: 1. Reheat to dissolve oil 2. Add more solvent 3. Cool very slowly oiled_out->sol_oiled_out sol_low_yield Action: 1. Check mother liquor 2. Minimize wash solvent 3. Ensure complete cooling low_yield->sol_low_yield sol_success Proceed to Filtration & Drying success->sol_success

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Hydantoin Synthesis from Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in hydantoin synthesis from amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing hydantoins from amino acids?

A1: The two primary methods for synthesizing hydantoins from amino acids and their derivatives are the Bucherer-Bergs reaction and the Urech-Read reaction. The Bucherer-Bergs reaction is a one-pot synthesis using a ketone or aldehyde, an ammonium salt, and a cyanide source.[1][2][3] The Urech-Read synthesis involves the reaction of an amino acid or its ester with an isocyanate, followed by cyclization.[4][5]

Q2: What are the main factors that contribute to low yields in hydantoin synthesis?

A2: Low yields in hydantoin synthesis can often be attributed to several factors, including:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time play a crucial role. For instance, in the Bucherer-Bergs synthesis of 5,5-diphenylhydantoin, increasing the temperature and reaction time significantly improves the yield.[2][6]

  • Poor Reagent Stoichiometry: The molar ratios of reactants are critical for driving the reaction to completion.[7]

  • Reagent Volatility: In the Bucherer-Bergs reaction, the decomposition and escape of volatile reagents like ammonia and carbon dioxide from an open system can lead to incomplete reactions.[2][8]

  • Poor Solubility of Starting Materials: The insolubility of reactants in the chosen solvent can hinder the reaction rate and lead to lower yields.[8]

  • Side Reactions: The formation of unwanted byproducts, such as ureido acids, can reduce the yield of the desired hydantoin.[8]

  • Product Purification: Inefficient isolation and purification of the final product can lead to significant losses.

Q3: Are there any modern modifications to these classical synthesis methods to improve yield?

A3: Yes, several modifications have been developed to enhance the efficiency of hydantoin synthesis. The use of microwave irradiation has been shown to accelerate reaction times and improve yields in both the Biltz synthesis (a related method) and the Urech synthesis.[9][10] Additionally, continuous flow chemistry has been applied to the Bucherer-Bergs reaction, allowing for better control over reaction parameters and achieving nearly quantitative conversions.[11][12][13] The use of ultrasonication has also been reported to improve yields and simplify the work-up in the Bucherer-Bergs reaction.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during hydantoin synthesis.

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step
Volatilization of Reagents (Bucherer-Bergs) Perform the reaction in a sealed vessel, such as a steel bomb, to prevent the escape of ammonia and carbon dioxide.[2][8] The Hoyer modification, which involves heating the reaction mixture under a carbon dioxide atmosphere at elevated pressure, can also improve yields.[8]
Suboptimal Temperature Optimize the reaction temperature. For less reactive starting materials, a higher temperature may be required. For example, the synthesis of 5,5-diphenylhydantoin shows significantly improved yields when the temperature is increased from 60-70°C to 110°C.[2][8]
Incorrect Reagent Ratio Ensure the correct stoichiometry of reactants. For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for the ketone:KCN:(NH₄)₂CO₃ is often recommended.[7]
Poor Solubility of Starting Materials If the starting aldehyde or ketone has poor solubility in the common ethanol/water solvent mixture, consider using alternative solvents like propylene glycol or melted acetamide, which have been shown to significantly increase yields.[2][6]
Issue 2: Presence of Significant Side Products
Potential Cause Troubleshooting Step
Formation of Ureido Acids Hydrolysis of the hydantoin ring can lead to the formation of ureido acids. To minimize this, carefully control the pH during the workup and avoid prolonged exposure to strongly acidic or basic conditions.[8]
Polymerization of Aldehydes Aldehydes can be prone to polymerization. Using ultrasonication may help mitigate this by allowing for lower reaction temperatures and shorter reaction times.[1]
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product Precipitation Issues After the reaction, acidification with an acid like HCl is typically used to precipitate the hydantoin product. Ensure the pH is sufficiently low for complete precipitation.[7]
Inefficient Crystallization Most hydantoins are crystalline products, and their isolation is often straightforward through crystallization.[2] Experiment with different solvent systems for recrystallization to improve purity and recovery. Ethanol/water mixtures are commonly used.[7]

Quantitative Data on Yield Optimization

The following tables summarize quantitative data on how different reaction parameters can affect the yield of hydantoin synthesis.

Table 1: Effect of Reaction Conditions on the Yield of 5,5-Diphenylhydantoin (Phenytoin) via Bucherer-Bergs Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzophenone(NH₄)₂CO₃, NaCN60% EtOH58-62107[2][6]
Benzophenone(NH₄)₂CO₃, NaCN60% EtOH58-629067[2][6]
Benzophenone(NH₄)₂CO₃, NaCN60% EtOH (in a closed vessel)110-75[2][6]
Benzophenone(NH₄)₂CO₃, KCNPropylene Glycol or Acetamide (in a steel bomb)--91-96[2][6]

Table 2: Yield of Hydantoins from Various Amino Acids via Microwave-Assisted Urech Synthesis

Amino AcidYield (%)Reference
L-Phenylalanine89[10]
L-Leucine78[10]
L-Isoleucine75[10]
L-Tyrosine65[10]
L-Tryptophan52[10]
L-Methionine34[10]

Experimental Protocols

Protocol 1: General Procedure for Bucherer-Bergs Synthesis of Hydantoins

This protocol provides a general guideline for the synthesis of 5,5-disubstituted hydantoins.

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (2 equivalents)

  • Ammonium carbonate ((NH₄)₂CO₃) (2 equivalents)

  • Ethanol/Water (as solvent)

  • Hydrochloric acid (HCl) for workup

Procedure:

  • In a suitable reaction vessel (preferably a sealed vessel for volatile reactants), dissolve the ketone or aldehyde in a mixture of ethanol and water.

  • Add potassium cyanide and ammonium carbonate to the solution.

  • Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific substrate (e.g., 60-70°C for several hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the hydantoin product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydantoin.

Protocol 2: General Procedure for Urech-Read Synthesis of Hydantoins

This protocol outlines the synthesis of hydantoins from amino acids.

Materials:

  • Amino acid or amino acid ester (1 equivalent)

  • Potassium isocyanate (KOCN) or other isocyanate source

  • Hydrochloric acid (HCl)

  • Water or other suitable solvent

Procedure:

  • Dissolve the amino acid or its ester in an appropriate solvent (e.g., water).

  • Add the isocyanate source to the solution.

  • The reaction to form the ureido intermediate may be performed at room temperature or with gentle heating.

  • After the formation of the ureido intermediate, add hydrochloric acid to facilitate the cyclization to the hydantoin.

  • The cyclization step is typically carried out by heating the reaction mixture.

  • Cool the reaction mixture to allow the hydantoin product to crystallize.

  • Isolate the product by filtration, wash with a suitable solvent, and dry.

Visualizations

experimental_workflow cluster_bucherer_bergs Bucherer-Bergs Synthesis cluster_urech_read Urech-Read Synthesis start_bb Starting Materials (Ketone/Aldehyde, KCN, (NH4)2CO3) reaction_bb Reaction in Solvent (e.g., EtOH/H2O) start_bb->reaction_bb Heat workup_bb Acidification (e.g., HCl) reaction_bb->workup_bb Cool product_bb Hydantoin Product workup_bb->product_bb Precipitate & Filter start_ur Starting Materials (Amino Acid, Isocyanate) ureido_formation Ureido Intermediate Formation start_ur->ureido_formation cyclization_ur Acid-catalyzed Cyclization ureido_formation->cyclization_ur Add Acid & Heat product_ur Hydantoin Product cyclization_ur->product_ur Cool & Crystallize

Caption: General experimental workflows for the Bucherer-Bergs and Urech-Read hydantoin syntheses.

troubleshooting_hydantoin cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Hydantoin Yield no_product No or very little product? start->no_product side_products Significant side products observed? start->side_products isolation_issue Difficulty in product isolation? start->isolation_issue check_conditions Check Reaction Conditions: - Temperature - Time - Reagent Ratios no_product->check_conditions Yes control_ph Control pH during workup side_products->control_ph Yes optimize_crystallization Optimize recrystallization solvent isolation_issue->optimize_crystallization Yes sealed_vessel Use a sealed vessel (Bucherer-Bergs) check_conditions->sealed_vessel optimize_solvent Optimize solvent for solubility sealed_vessel->optimize_solvent use_ultrasonication Consider ultrasonication for aldehydes control_ph->use_ultrasonication

Caption: Troubleshooting decision tree for overcoming low yields in hydantoin synthesis.

References

Troubleshooting peak splitting in NMR spectra of imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the NMR spectra of imidazolidine-2,4-diones (also known as hydantoins). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues, particularly peak splitting, observed during NMR analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing more peaks than expected in the ¹H NMR spectrum of my imidazolidine-2,4-dione derivative?

A1: Unexpected peak splitting in the NMR spectra of imidazolidine-2,4-diones can arise from several factors beyond simple vicinal coupling. The most common causes include:

  • Restricted Rotation: The amide bonds within the hydantoin ring and any N-acyl or N-aryl substituents can exhibit restricted rotation. This is due to the partial double bond character of the C-N bond.[1][2] If the rotation is slow on the NMR timescale, it can lead to the presence of conformational isomers (rotamers), each giving a distinct set of peaks.[1]

  • Proton Exchange: The N-H protons of the imidazolidine-2,4-dione ring are acidic and can undergo chemical exchange with residual water or other protic solvents.[3] The rate of this exchange can significantly affect the appearance of the N-H signal and the signals of neighboring protons.

  • Presence of Diastereomers: If your compound has a chiral center and is a mixture of diastereomers, each diastereomer will have a unique NMR spectrum, effectively doubling the number of peaks.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not significantly larger than the coupling constant (J-value) between them, second-order effects can occur. This leads to complex and non-first-order splitting patterns that can be misleading.[4]

  • Long-Range Coupling: Coupling between protons separated by more than three bonds can sometimes be observed, especially in rigid ring systems, leading to additional splitting.[5][6]

Q2: My N-H proton signal is broad and doesn't show any coupling. Why is that?

A2: A broad N-H signal that lacks clear coupling is a classic indication of intermediate-rate chemical exchange. The N-H protons are exchanging with other acidic protons in the sample (like trace water) at a rate that is comparable to the NMR timescale.[3] This exchange process effectively "decouples" the N-H proton from its neighbors, and the rapid change in its chemical environment leads to a broadened signal.

Q3: How can I confirm that the extra peaks are due to conformational isomers?

A3: Variable Temperature (VT) NMR is the primary tool for investigating dynamic processes like restricted rotation.[7]

  • Heating the sample: As the temperature increases, the rate of rotation around the restricted bond will increase. If the extra peaks are due to rotamers, they will broaden and eventually coalesce into a single set of averaged signals at a sufficiently high temperature.

  • Cooling the sample: Conversely, cooling the sample will slow down the rotation, which may sharpen the signals of the individual conformers.

Q4: What can I do to simplify a complex, overlapping multiplet in my spectrum?

A4: To simplify complex multiplets, consider the following strategies:

  • Change the Solvent: Different deuterated solvents can alter the chemical shifts of your protons, potentially resolving overlapping signals.[8] Aromatic solvents like benzene-d₆ often induce significant shifts compared to chloroform-d₆.

  • Use a Higher Field NMR Spectrometer: A spectrometer with a stronger magnetic field will increase the chemical shift dispersion (the separation between peaks in Hz), which can help to resolve overlapping multiplets and reduce second-order effects.[9]

  • Advanced NMR Techniques: 2D NMR experiments like COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify which protons are coupled to each other, even in crowded regions of the spectrum.[10][11][12] NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful for assigning stereochemistry and identifying conformers.[10]

Troubleshooting Guides

Guide 1: Unexpected Peak Splitting or Extra Peaks

This guide provides a step-by-step approach to diagnosing the cause of unexpected peak splitting in the NMR spectrum of your imidazolidine-2,4-dione.

G start Start: Unexpected Peak Splitting Observed check_purity 1. Check Sample Purity (LC-MS, TLC, etc.) start->check_purity impurities Impurities Present? check_purity->impurities purify Action: Purify Sample impurities->purify Yes no_impurities No Impurities impurities->no_impurities No reacquire Re-acquire NMR purify->reacquire reacquire->start vt_nmr 2. Perform Variable Temperature (VT) NMR no_impurities->vt_nmr coalescence Do peaks coalesce at high temp? vt_nmr->coalescence rotamers Conclusion: Peak splitting due to Restricted Rotation (Rotamers) coalescence->rotamers Yes no_coalescence No Coalescence coalescence->no_coalescence No d2o_exchange 3. Perform D₂O Exchange no_coalescence->d2o_exchange peaks_disappear Do N-H or O-H peaks disappear? d2o_exchange->peaks_disappear exchangeable Conclusion: Involves exchangeable protons. Broadening may be pH dependent. peaks_disappear->exchangeable Yes no_disappearance No Disappearance peaks_disappear->no_disappearance No complex_coupling 4. Analyze Coupling Patterns (Consider 2D NMR: COSY, HSQC) no_disappearance->complex_coupling second_order Are Δν and J comparable? complex_coupling->second_order second_order_eff Conclusion: Second-order effects present. Consider higher field NMR. second_order->second_order_eff Yes first_order First-order splitting second_order->first_order No long_range Conclusion: Possible long-range coupling or diastereomers. first_order->long_range

Troubleshooting workflow for unexpected peak splitting.
Guide 2: Broad or Absent N-H Proton Signals

This guide outlines steps to identify and resolve issues with broad or missing N-H proton signals.

G start Start: Broad or Absent N-H Signal d2o_exchange 1. Perform D₂O Exchange start->d2o_exchange peak_disappears Does the broad peak disappear? d2o_exchange->peak_disappears confirm_nh Conclusion: Signal is an exchangeable N-H. peak_disappears->confirm_nh Yes no_disappearance No peak_disappears->no_disappearance No change_solvent 2. Change Solvent (e.g., to DMSO-d₆) confirm_nh->change_solvent recheck_spectrum Re-evaluate spectrum for other broad peaks (e.g., -OH). no_disappearance->recheck_spectrum recheck_spectrum->change_solvent sharpens Does the N-H signal sharpen and show coupling? change_solvent->sharpens slow_exchange Conclusion: Proton exchange is slowed in the new solvent. sharpens->slow_exchange Yes still_broad Still Broad sharpens->still_broad No lower_temp 3. Lower Temperature still_broad->lower_temp sharpens_low_temp Does the signal sharpen? lower_temp->sharpens_low_temp temp_dependent_exchange Conclusion: Exchange rate is temperature dependent. sharpens_low_temp->temp_dependent_exchange Yes no_change No Change sharpens_low_temp->no_change No check_ph 4. Check Sample pH (if in aqueous solution) no_change->check_ph acid_base_cat Conclusion: Exchange may be acid or base catalyzed. Adjust pH. check_ph->acid_base_cat

Troubleshooting workflow for broad or absent N-H signals.

Data Presentation

The following table summarizes typical ¹H NMR chemical shifts and coupling constants for protons in substituted imidazolidine-2,4-diones. Note that these values can vary depending on the specific substituents and the solvent used.

ProtonTypical Chemical Shift (ppm)Typical Coupling Constants (J) in HzNotes
N-H 8.0 - 11.0-Often broad; chemical shift is highly dependent on solvent, concentration, and temperature.
C5-H 5.0 - 5.6Singlet if no adjacent protonsIf C5 is substituted with a proton and is adjacent to another proton, it will show coupling.
Ethyl group on N or C CH₃: ~1.2 (triplet)CH₂: ~2.6 (quartet)³J ≈ 7.6Typical values for an ethyl group.[2][13]
Isopropyl group on N or C CH₃: ~1.2 (doublet)CH: ~2.9 (septet)³J ≈ 6.4Typical values for an isopropyl group.[2][13]

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Quantity: Weigh 5-10 mg of the imidazolidine-2,4-dione derivative.[8]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For observing N-H protons and their couplings, DMSO-d₆ is often preferred as it slows down proton exchange.[3] Use approximately 0.6-0.7 mL of the solvent.[8]

  • Dissolution: Dissolve the sample completely in the solvent in a clean, dry vial. Gentle warming or vortexing may be necessary. Ensure the solution is homogeneous.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality NMR tube.[8]

  • Labeling: Clearly label the NMR tube with the sample information.

Protocol for D₂O Exchange

This experiment is used to identify exchangeable protons (e.g., N-H, O-H).

  • Acquire Standard Spectrum: First, acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about a minute to ensure thorough mixing.

  • Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will decrease in intensity or disappear completely.[8]

Protocol for Variable Temperature (VT) NMR

This technique is essential for studying dynamic processes like restricted rotation.

  • Sample Preparation: Prepare the sample as you would for a standard ¹H NMR, ensuring you use a solvent with a suitable boiling and freezing point for the temperature range you plan to investigate (e.g., toluene-d₈ or DMSO-d₆ for high temperatures; CD₂Cl₂ or acetone-d₆ for low temperatures).

  • Consult NMR Facility Guidelines: Familiarize yourself with the specific procedures for operating the VT unit on your NMR spectrometer.[7]

  • Acquire Initial Spectrum: Obtain a spectrum at ambient temperature.

  • Incremental Temperature Change: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate at each new temperature for a few minutes before acquiring a spectrum.

  • Monitor Spectral Changes: Carefully observe the changes in the spectrum, paying close attention to the broadening, sharpening, or coalescence of the peaks of interest.[8] This will provide information on the rate of the dynamic process.

References

Improving the solubility of 5-Isopropylimidazolidine-2,4-dione for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Isopropylimidazolidine-2,4-dione in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: this compound belongs to the hydantoin family of heterocyclic compounds. These structures, particularly those with hydrophobic substituents like an isopropyl group, often exhibit poor solubility in aqueous solutions. This is due to the energetic favorability of the molecule interacting with itself rather than with water molecules. Many therapeutic compounds at the research and development stage are hydrophobic and poorly water-soluble[1].

Q2: What is the recommended starting solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing high-concentration stock solutions of compounds with low aqueous solubility for in vitro assays.[2] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common challenge.[2] Here are several troubleshooting steps:

  • Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your cell-based assays.[2]

  • Sonication: Brief sonication of the solution after dilution can help break down small precipitates and improve dispersion.[2][3]

  • Gentle Warming: Gently warming the solution may aid in dissolving the compound. However, be cautious as this could affect the stability of the compound or other assay components.[2]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer might enhance its solubility.[2][4]

Q4: Are there alternatives to high concentrations of organic solvents for improving solubility?

A4: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds:

  • Use of Surfactants: For enzyme assays, non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid solubilization.[2][3] However, this approach is generally not suitable for cell-based assays as detergents can be cytotoxic above their critical micelle concentration.[3]

  • Co-solvents: Using a combination of water-miscible organic solvents can improve solubility.[4] For instance, a mixture of DMSO and polyethylene glycol (PEG) might be effective.[2]

  • Protein-based Formulation: For some hydrophobic compounds, proteins can be used as complexation agents to increase their availability in water.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation During Assay Plate Preparation

Symptoms:

  • Visible precipitate in the wells of the microplate.

  • Inconsistent or non-reproducible assay results.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: High Variability in Bioassay Results

Symptoms:

  • Large error bars in data analysis.

  • Poor correlation between dose and response.

Logical Relationship Diagram:

G A Poor Solubility of This compound D Compound Precipitation A->D E Adsorption to Plastics A->E B Inconsistent Effective Concentration in Wells C High Variability in Bioassay Results B->C D->B E->B

Caption: Root causes of high variability in bioassay results.

Poor solubility can be a significant source of experimental variability.[4] If the compound is not fully dissolved, its effective concentration can differ between wells, leading to inconsistent results.[4]

Data Presentation

Table 1: Qualitative Comparison of Solubility Enhancement Strategies

StrategySuitability for Cell-Based AssaysSuitability for Enzyme AssaysKey Considerations
DMSO High (at <0.5% final conc.)HighPotential for cell toxicity at higher concentrations.[2]
pH Adjustment ModerateHighMay alter compound activity or assay conditions.[2]
Sonication HighHighCan help dissolve stubborn precipitates.[2][3]
Co-solvents (e.g., PEG) ModerateHighRequires careful optimization to avoid toxicity.[2]
Surfactants (e.g., Tween-20) LowHighCan disrupt cell membranes.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a 10 mM stock concentration.

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Serial Dilution for In Vitro Assays
  • Pre-warm Buffer: Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C for cell-based assays).[2]

  • Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock solution in the assay buffer. This helps to minimize the shock of high DMSO concentration to the aqueous environment.

  • Final Dilution: Add the intermediate dilution to the final assay volume, ensuring the final DMSO concentration is within the acceptable range (e.g., <0.5%).

  • Mixing: Mix thoroughly by pipetting or gentle vortexing immediately after dilution.

Visualization of Signaling Pathways

While the specific signaling pathway for this compound is not defined in the provided context, related thiazolidinedione compounds are known to act as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a generalized PPAR signaling pathway.

PPAR_Signaling Ligand This compound (Ligand) PPAR PPAR Ligand->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: Generalized PPAR signaling pathway.

References

Technical Support Center: Enhancing the Stability of Thiazolidine-2,4-dione Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with thiazolidine-2,4-dione (TZD) derivatives.

Troubleshooting Guides

This section addresses common problems related to the instability of thiazolidine-2,4-dione derivatives in solution.

Issue 1: Rapid Degradation of TZD Derivatives in Aqueous Solution

  • Question: My TZD derivative is rapidly degrading in my aqueous buffer. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solutions is often due to hydrolysis of the thiazolidine-2,4-dione ring, which is susceptible to both acid- and base-catalyzed cleavage. The stability of TZD derivatives is highly pH-dependent.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl groups of the TZD ring can be protonated, making the ring more susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: In alkaline solutions, hydroxide ions can directly attack the carbonyl carbons, leading to ring opening. Studies on pioglitazone, a common TZD derivative, show significant degradation in both strong acidic (3N HCl) and alkaline (0.1N NaOH) conditions.[1] For instance, pioglitazone hydrochloride showed 19.75% degradation after 60 minutes in 3N HCl and 13.07% degradation in 0.1N NaOH over the same period.[1]

    Troubleshooting Steps:

    • pH Optimization: The primary step is to adjust the pH of your solution. Pioglitazone has been found to be most stable in the pH range of 6-8.[1] It is recommended to work with buffered solutions within this range whenever your experimental conditions allow.

    • Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Store your solutions at lower temperatures (e.g., 2-8 °C) to slow down degradation. Avoid unnecessary exposure to elevated temperatures.

    • Solvent Selection: If your experimental design permits, consider using a co-solvent system to reduce the concentration of water. However, the choice of co-solvent should be made carefully as it can also influence stability.

Issue 2: Discoloration or Precipitation of TZD Derivative Solutions Upon Storage

  • Question: My TZD derivative solution has turned yellow and/or a precipitate has formed after a period of storage. What could be the reason?

  • Answer: Discoloration and precipitation are often indicators of degradation.

    • Photodegradation: TZD derivatives can be sensitive to light. Exposure to UV or even ambient light can lead to the formation of colored degradation products. Studies on pioglitazone have shown photolytic degradation of 12.53% after 3 hours and 18.36% after 6 hours of UV light exposure.[1]

    • Oxidative Degradation: Some TZD derivatives may be susceptible to oxidation, which can be initiated by dissolved oxygen or trace metal ions in the solution. Oxidative degradation of pioglitazone with hydrogen peroxide resulted in a 12.65% loss of the parent compound within 15 minutes.[1] The formation of N-oxide derivatives has been identified as a possible oxidative degradation pathway.

    • Insolubility of Degradants: The degradation products may have lower solubility in the chosen solvent system compared to the parent TZD derivative, leading to precipitation over time.

    Troubleshooting Steps:

    • Light Protection: Always store solutions of TZD derivatives in amber-colored vials or wrap the containers in aluminum foil to protect them from light. Minimize exposure to light during experimental procedures.

    • Use of Antioxidants: If oxidative degradation is suspected, consider adding antioxidants to your solution. The choice of antioxidant will depend on the specific TZD derivative and the experimental system.

    • Degassing of Solvents: To minimize dissolved oxygen, consider degassing your solvents before preparing the solutions, for example, by sparging with an inert gas like nitrogen or argon.

    • Purity of Solvents: Use high-purity solvents to minimize the presence of contaminants that could catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for thiazolidine-2,4-dione derivatives in solution?

A1: The primary degradation pathway is the hydrolysis of the thiazolidine-2,4-dione ring. This can be catalyzed by both acids and bases, leading to the opening of the five-membered ring. In the case of pioglitazone under basic conditions, the ring opens to form intermediates such as 3-(4-(2-(5-ethylpyridine-2yl) ethoxy) phenyl)-2-mercaptopropanoic acid.

Q2: How does pH affect the stability of TZD derivatives?

A2: The stability of TZD derivatives is highly pH-dependent. They are generally most stable in a neutral to slightly acidic pH range (around pH 6-8).[1] In strongly acidic or alkaline solutions, the rate of hydrolytic degradation increases significantly.

Q3: Are TZD derivatives sensitive to light?

A3: Yes, many TZD derivatives are photosensitive. Exposure to UV and even ambient laboratory light can cause degradation. It is crucial to protect solutions containing TZD derivatives from light by using amber vials or other light-blocking measures.[1]

Q4: What are the best storage conditions for solutions of TZD derivatives?

A4: For optimal stability, solutions of TZD derivatives should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric oxygen. The pH of the solution should be maintained in the optimal stability range (pH 6-8) using a suitable buffer system.

Q5: Can I use organic co-solvents to improve the stability of my TZD derivative?

A5: Using organic co-solvents can sometimes improve stability by reducing the water activity. However, the choice of co-solvent is critical. Some organic solvents may not be compatible with the TZD derivative or may introduce impurities that catalyze degradation. It is advisable to perform a preliminary stability study with the chosen co-solvent system.

Data Presentation

Table 1: Forced Degradation of Pioglitazone Hydrochloride under Various Stress Conditions

Stress ConditionDuration% DegradationReference
0.1N NaOH60 min13.07%[1]
0.1N NaOH90 min17.95%[1]
3N HCl60 min19.75%[1]
3N HCl90 min21.79%[1]
Hydrogen Peroxide15 min12.65%[1]
UV Light3 hours12.53%[1]
UV Light6 hours18.36%[1]
Dry Heat (70°C)48 hours0.14%[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Analysis of Thiazolidine-2,4-dione Derivatives (based on Pioglitazone analysis)

This protocol describes a general method that can be adapted for the stability testing of various TZD derivatives.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific derivative to achieve good separation of the parent compound from its degradants.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of the specific TZD derivative being analyzed. For pioglitazone, a wavelength of 269 nm is commonly used.

  • Procedure:

    • Prepare a stock solution of the TZD derivative in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the mobile phase to a working concentration.

    • Inject a known volume of the solution onto the HPLC column.

    • Record the chromatogram and determine the peak area of the parent compound.

    • To assess stability, subject the TZD derivative solution to various stress conditions (e.g., heat, acid, base, light, oxidation) for specific time intervals.

    • After each time point, inject the stressed sample into the HPLC system and quantify the remaining parent compound. The appearance of new peaks will indicate the formation of degradation products.

Mandatory Visualization

degradation_pathway TZD_Derivative Thiazolidine-2,4-dione Derivative Hydrolysis Hydrolysis (Acid/Base Catalyzed) TZD_Derivative->Hydrolysis Oxidation Oxidation TZD_Derivative->Oxidation Photodegradation Photodegradation (UV/Visible Light) TZD_Derivative->Photodegradation Ring_Opened_Product Ring-Opened Products Hydrolysis->Ring_Opened_Product Oxidized_Product Oxidized Products (e.g., N-oxides) Oxidation->Oxidized_Product Photo_Degradants Photodegradation Products Photodegradation->Photo_Degradants

Caption: Major degradation pathways for thiazolidine-2,4-dione derivatives in solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solution Prepare TZD Solution Acid Acidic Stress Prep_Solution->Acid Base Basic Stress Prep_Solution->Base Oxidative Oxidative Stress Prep_Solution->Oxidative Thermal Thermal Stress Prep_Solution->Thermal Photolytic Photolytic Stress Prep_Solution->Photolytic HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Kinetics) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for forced degradation studies of TZD derivatives.

References

Technical Support Center: Minimizing By-product Formation in the Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bucherer-Bergs reaction. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction for the synthesis of hydantoins. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the Bucherer-Bergs reaction, providing potential causes and actionable solutions.

1. Low Yield of the Desired Hydantoin Product

Q: My Bucherer-Bergs reaction is giving a low yield. What are the common causes and how can I improve it?

A: Low yields in the Bucherer-Bergs reaction can stem from several factors. Here are the most common culprits and how to address them:

  • Suboptimal Reagent Stoichiometry: The molar ratio of your reactants is crucial for driving the reaction to completion.

    • Recommendation: A widely recommended starting point is a 1:2:2 molar ratio of the carbonyl compound to potassium cyanide (KCN) to ammonium carbonate ((NH₄)₂CO₃).[1] Fine-tuning these ratios for your specific substrate may be necessary.

  • Volatilization of Reagents: Ammonium carbonate can readily decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction.[2]

    • Recommendation: Perform the reaction in a sealed vessel, such as a pressure-rated tube or a steel bomb, especially when heating above ambient temperature. This prevents the loss of volatile components and can significantly increase yields. For example, the yield of 5,5-diphenylhydantoin was dramatically improved by heating in a closed vessel.[3]

  • Inappropriate Reaction Temperature: The optimal temperature is substrate-dependent.

    • Recommendation: While many procedures suggest temperatures in the range of 60-70°C, less reactive ketones may require higher temperatures. For instance, the synthesis of phenytoin saw improved yields when the temperature was increased to 110°C in a sealed container.[3]

  • Poor Solubility of Starting Materials: If your aldehyde or ketone has limited solubility in the typical ethanol/water solvent system, the reaction rate can be significantly hampered.

    • Recommendation: Consider using alternative solvents or co-solvents. For substrates with poor solubility, solvents like propylene glycol or molten acetamide have been shown to provide excellent yields.[3] Continuous flow systems using a biphasic solvent system (e.g., ethyl acetate and water) can also enhance interfacial contact and improve reaction efficiency for non-polar substrates.

  • Suboptimal pH: The pH of the reaction mixture influences several equilibria in the reaction pathway.

    • Recommendation: The reaction is typically buffered by the ammonium carbonate itself to a pH of around 8-9.[1] Deviations from this range can be detrimental. Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.[1]

2. Formation of Significant By-products

Q: I am observing significant by-product formation in my reaction. What are the likely side products and how can I minimize them?

A: By-product formation is a common challenge. Here are some of the most frequently encountered by-products and strategies to mitigate their formation:

  • Ureido Acids or Amides: These by-products arise from the hydrolysis of the desired hydantoin ring, either during the reaction or, more commonly, during the acidic workup.

    • Mechanism: The hydantoin ring can be opened by nucleophilic attack of water or hydroxide ions.

    • Minimization Strategies:

      • Careful pH Control During Workup: When acidifying the reaction mixture to precipitate the hydantoin product, do so cautiously and avoid a large excess of strong acid.

      • Avoid Prolonged Exposure to Strong Acid or Base: Minimize the time the product is in contact with highly acidic or basic conditions, especially at elevated temperatures.

  • Polymers: Aldehydes, in particular, are susceptible to polymerization under the reaction conditions.

    • Mechanism: Aldehydes can undergo self-condensation or polymerization, especially in the presence of basic or acidic catalysts.

    • Minimization Strategies:

      • Ultrasonication: The use of ultrasonic irradiation can promote the desired reaction at lower temperatures and for shorter reaction times, which can help to suppress polymerization.[4]

      • Controlled Addition of Reagents: Adding the aldehyde slowly to the reaction mixture can help to keep its instantaneous concentration low and reduce the rate of polymerization.

  • Unreacted Intermediates (e.g., Cyanohydrin, Aminonitrile): Incomplete reaction can leave starting materials or intermediates in the final product mixture.

    • Cause: This is often due to the issues described under "Low Yield," such as incorrect stoichiometry, insufficient temperature, or short reaction time.

    • Minimization Strategies: Ensure optimized reaction conditions as detailed in the previous section. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.

  • Over-alkylation Products: Excess cyanide can potentially act as a nucleophile in side reactions.[1]

    • Minimization Strategy: Adhere to the recommended 1:2:2 stoichiometry of carbonyl:KCN:(NH₄)₂CO₃ to avoid a large excess of cyanide.[1]

3. "Anomalous" By-product Formation with Specific Substrates

Q: I am using a carbohydrate-based aldehyde and not getting the expected hydantoin. What could be happening?

A: Certain substrates can lead to unexpected products. For example, some 2-pyridylcarbaldehyde derivatives have been reported to form oxazoles instead of hydantoins.

  • Recommendation: If you are working with a novel or complex substrate and observe unexpected results, it is crucial to perform a thorough characterization of the products to identify their structures. Consider consulting the literature for similar substrate classes to see if alternative reaction pathways have been reported.

Data on Reaction Condition Optimization

The following tables summarize the impact of various reaction parameters on the yield of the desired hydantoin product, providing a clear comparison for optimization.

Table 1: Effect of Solvent and Temperature on the Yield of 5,5-Diphenylhydantoin (Phenytoin)

Starting MaterialCyanide SourceAmmonium SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
BenzophenoneNaCN(NH₄)₂CO₃60% EtOH58-62107[3]
BenzophenoneNaCN(NH₄)₂CO₃60% EtOH58-629067[3]
BenzophenoneNaCN(NH₄)₂CO₃60% EtOH (sealed vessel)110-75[3]
BenzophenoneKCN(NH₄)₂CO₃Propylene Glycol (steel bomb)--91-96[3]
BenzophenoneKCN(NH₄)₂CO₃Molten Acetamide (steel bomb)--91-96[3]

Table 2: General Troubleshooting for By-product Formation

IssuePotential CauseRecommended Action
Low Yield Suboptimal reagent ratiosUse a 1:2:2 molar ratio of carbonyl:KCN:(NH₄)₂CO₃.[1]
Volatilization of reagentsPerform the reaction in a sealed vessel.[2]
Inappropriate temperatureOptimize temperature for the specific substrate.
Poor starting material solubilityUse alternative solvents like propylene glycol or acetamide.[3]
Ureido Acid/Amide Formation Hydrolysis of hydantoinCareful control of pH during workup; avoid prolonged exposure to strong acid/base.
Polymerization Aldehyde self-condensationUse ultrasonication; controlled addition of the aldehyde.[4]
Unreacted Intermediates Incomplete reactionOptimize reaction time, temperature, and stoichiometry.
Over-alkylation Excess cyanideAdhere to recommended stoichiometry.[1]

Experimental Protocols

Optimized Protocol for the Synthesis of 5,5-Disubstituted Hydantoins

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone (1 equivalent)

  • Potassium cyanide (KCN) (2 equivalents)

  • Ammonium carbonate ((NH₄)₂CO₃) (2 equivalents)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • In a sealed pressure vessel, combine the aldehyde or ketone, potassium cyanide, and ammonium carbonate.

  • Add a 1:1 mixture of ethanol and water as the solvent. The amount of solvent should be sufficient to form a stirrable slurry.

  • Seal the vessel and heat the reaction mixture with stirring to 60-80°C. For less reactive substrates, the temperature may need to be increased.

  • Monitor the reaction progress by TLC or HPLC. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully vent the vessel in a well-ventilated fume hood.

  • Slowly add hydrochloric acid to the reaction mixture with cooling to adjust the pH to approximately 6-7. The hydantoin product will precipitate.

  • Collect the solid product by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydantoin.

Safety Precautions:

  • Cyanide is highly toxic. All manipulations involving potassium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Have a cyanide antidote kit readily available and be familiar with its use.

  • Quench any residual cyanide in the aqueous filtrate with an oxidizing agent like bleach before disposal.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: The Bucherer-Bergs Reaction Pathway

Bucherer_Bergs_Pathway carbonyl Carbonyl (Aldehyde/Ketone) cyanohydrin Cyanohydrin carbonyl->cyanohydrin HCN addition aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃ carbamate Cyano-carbamic acid aminonitrile->carbamate + CO₂ oxazolidinone 5-Imino-oxazolidin-2-one carbamate->oxazolidinone Cyclization hydantoin Hydantoin oxazolidinone->hydantoin Rearrangement reagents1 + KCN, (NH₄)₂CO₃ reagents2 + NH₃ reagents3 + CO₂ reagents4 Intramolecular cyclization reagents5 Rearrangement

Caption: Main reaction pathway for hydantoin synthesis.

Diagram 2: Common By-product Formation Pathways

Byproduct_Formation carbonyl Aldehyde polymer Polymer carbonyl->polymer Self-condensation hydantoin Hydantoin ureido_acid Ureido Acid/Amide hydantoin->ureido_acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Formation of common by-products.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_stoichiometry Verify Reagent Stoichiometry (1:2:2) start->check_stoichiometry check_conditions Review Reaction Conditions (Temp., Time, Vessel) check_stoichiometry->check_conditions Correct adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry Incorrect check_solubility Assess Substrate Solubility check_conditions->check_solubility Optimal optimize_conditions Increase Temp./Time Use Sealed Vessel check_conditions->optimize_conditions Suboptimal change_solvent Use Alternative Solvent (e.g., Propylene Glycol) check_solubility->change_solvent Poor end Improved Yield check_solubility->end Good adjust_stoichiometry->check_conditions optimize_conditions->check_solubility change_solvent->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Scaling Up the Synthesis of 5-Isopropylimidazolidine-2,4-dione for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Isopropylimidazolidine-2,4-dione. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the efficient scaling up of this compound for preclinical studies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Bucherer-Bergs reaction.

Q1: My Bucherer-Bergs reaction is giving a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Bucherer-Bergs synthesis are a common challenge. Several factors can contribute to this issue:

  • Suboptimal Temperature: The reaction temperature is crucial. While typically conducted at 60-70°C, some substrates may require higher temperatures to proceed efficiently. For less reactive ketones, heating up to 110°C in a sealed vessel to prevent the loss of volatile reactants like ammonia and carbon dioxide has been shown to improve yields for other hydantoins.[1]

  • Incorrect Reagent Ratios: The stoichiometry of the reactants is critical for maximizing yield. A common recommendation is to use a molar ratio of 1:2:2 for the ketone (or aldehyde):KCN:(NH₄)₂CO₃.[2]

  • Poor Solubility of Starting Materials: If the starting material, such as isobutyraldehyde or acetone, has poor solubility in the typical ethanol/water solvent mixture, the reaction rate can be significantly hindered.

  • Loss of Volatile Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction. Performing the reaction in a sealed vessel is highly recommended for larger-scale synthesis.[1]

  • Incomplete Reaction: The reaction may require a longer duration to reach completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is advisable.

Troubleshooting Tips:

  • Gradually increase the reaction temperature in small increments, monitoring for product formation and potential side products.

  • Ensure accurate measurement of all reagents and maintain the recommended molar ratios.

  • If solubility is an issue, consider alternative solvent systems.

  • Use a sealed reaction vessel, such as a pressure vessel or a sealed tube, especially when scaling up.

  • Extend the reaction time and monitor its progress until the starting material is consumed.

Q2: I am observing significant side product formation in my reaction mixture. What are these byproducts and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the overall yield. Common byproducts in the Bucherer-Bergs reaction include:

  • Polymerization of the Aldehyde: Aldehydes, like isobutyraldehyde, can be prone to polymerization under the reaction conditions.

  • Formation of α-aminonitrile: This is an intermediate in the reaction. If the subsequent cyclization is slow or incomplete, the aminonitrile may remain in the reaction mixture.

  • Hydrolysis of the Hydantoin Ring: Under strongly acidic or basic work-up conditions, the hydantoin ring can be hydrolyzed.

Minimization Strategies:

  • To reduce polymerization, consider using ultrasonication, which can promote the reaction at lower temperatures and shorter times.[3]

  • Ensure the reaction goes to completion to consume the α-aminonitrile intermediate.

  • Carefully control the pH during the work-up procedure. Acidify the reaction mixture gradually to precipitate the product and avoid prolonged exposure to harsh pH conditions.

Q3: What is the best method to purify the crude this compound?

A3: Recrystallization is the most common and effective method for purifying hydantoins.

  • Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of hydantoins. Mixtures of ethanol and water can also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities. Filter the hot solution to remove any insoluble materials and then allow it to cool slowly to induce crystallization. Cooling in an ice bath can further increase the yield of the purified crystals.

Q4: Can I use an alternative synthetic route for this compound?

A4: Yes, several other methods for synthesizing hydantoins exist. One notable alternative is the reaction of an α-amino acid with urea. For instance, (S)-5-Isopropylimidazolidine-2,4-dione has been synthesized in high yield (95%) from L-valine and urea in the presence of a catalyst. This method can be advantageous for producing enantiomerically pure hydantoins.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of hydantoins.

Table 1: General Reaction Parameters for Bucherer-Bergs Synthesis of Hydantoins

ParameterRecommended ConditionRationale
Starting Material Ketone or Aldehyde (e.g., Isobutyraldehyde)Precursor for the 5-isopropyl group.
Reagents KCN or NaCN, (NH₄)₂CO₃Sources of cyanide, ammonia, and carbonate.
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) 1:2:2[2]Ensures a balanced reactivity.
Solvent Aqueous Ethanol (e.g., 50% EtOH)[3]Good solvent for reactants.
Temperature 60 - 110 °C[1]Higher temperatures may be needed for less reactive substrates.
Reaction Time Several hours to daysDependent on substrate and reaction conditions.
Work-up Acidification with HCl[2]Precipitates the hydantoin product.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Signals
¹H NMR (DMSO-d₆) 10.54 (s, 1H, NH), 7.87 (s, 1H, NH), 3.89 (s, 1H), 2.01–1.97 (m, 1H), 0.94–0.92 (d, 3H, J = 7.0 Hz), 0.80–0.78 (d, 3H, J = 6.5 Hz)
¹³C NMR (DMSO-d₆) 175.87, 158.28, 63.22, 30.01, 18.93, 16.31

Data obtained from a synthesis starting from L-valine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Bucherer-Bergs Reaction

This protocol is a general guideline based on the synthesis of similar hydantoins and may require optimization for scaling up.

Materials:

  • Isobutyraldehyde (or acetone)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a sealed reaction vessel, combine isobutyraldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Add a 1:1 mixture of ethanol and water to dissolve the reactants.

  • Seal the vessel and heat the mixture to 60-80°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may take several hours to complete.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform this step in a well-ventilated fume hood. Slowly and carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-7. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Synthesis of (S)-5-Isopropylimidazolidine-2,4-dione from L-Valine

This protocol provides a high-yield synthesis of the enantiomerically pure compound.

Materials:

  • L-valine

  • Urea

  • Acetonitrile (MeCN)

  • Triethylamine (Et₃N)

  • (Diphenoxyphosphoryl) azide (DPPA) or a similar coupling agent

  • Ethyl acetate (EtOAc)

  • Aqueous HCl

  • Aqueous NaHCO₃

Procedure:

  • In a round-bottom flask, dissolve L-valine (1.0 eq) and urea (1.0 eq) in acetonitrile.

  • Add triethylamine (1.5 eq) to the mixture.

  • Add the coupling agent (e.g., DPPA, 1.5 eq) to the solution and stir the mixture at 50°C for 60 minutes.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash successively with aqueous HCl and aqueous NaHCO₃.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

  • The product can be further purified by recrystallization from ethanol to obtain colorless crystals (reported yield: 95%).

Mandatory Visualization

Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Reaction Ketone Isobutyraldehyde (or Acetone) Aminonitrile α-Aminonitrile Ketone->Aminonitrile + NH₃, + HCN NH3 NH₃ HCN HCN CO2 CO₂ CarbamicAcid Carbamic Acid Intermediate Aminonitrile->CarbamicAcid + CO₂ CyclicIntermediate 5-Imino-oxazolidin-2-one CarbamicAcid->CyclicIntermediate Intramolecular Cyclization Hydantoin This compound CyclicIntermediate->Hydantoin Rearrangement

Caption: The reaction mechanism of the Bucherer-Bergs synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: Combine Reactants (Isobutyraldehyde, KCN, (NH₄)₂CO₃) Reaction Bucherer-Bergs Reaction (Heating in sealed vessel) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Work-up: Cooling and Acidification (HCl) Monitoring->Workup Reaction Complete Filtration Isolation of Crude Product (Vacuum Filtration) Workup->Filtration Purification Purification (Recrystallization from Ethanol) Filtration->Purification Drying Drying of Pure Product (Under Vacuum) Purification->Drying Analysis Characterization (NMR, MS, etc.) Drying->Analysis End Final Product: This compound Analysis->End

References

Addressing racemization during the synthesis of chiral hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to racemization during the synthesis of chiral hydantoins.

Troubleshooting Guide

Q1: I am synthesizing a hydantoin from an optically pure α-amino amide and observing complete racemization. I am using 1,1'-carbonyldiimidazole (CDI) for the cyclization step. What is causing this and how can I fix it?

A1: The use of 1,1'-carbonyldiimidazole (CDI) is the likely cause of racemization. The reaction mechanism involving CDI generates imidazole as a byproduct.[1] Imidazole is basic enough to catalyze the racemization of the hydantoin product by abstracting the proton at the chiral center (C5).[1] Additionally, the imidazole carbamate intermediate formed during the reaction is believed to facilitate this loss of stereochemical integrity.[2][3]

Solution: Switch from CDI to triphosgene. The use of triphosgene for the cyclization of enantiomerically pure α-amino amides avoids the formation of basic intermediates that promote racemization.[2][3] Optimal conditions often involve using 0.4 equivalents of triphosgene with a base like pyridine, which has been shown to yield hydantoins with high enantiomeric excess (>96%).[2]

Q2: My synthesis via the Bucherer-Bergs reaction is resulting in a racemic or nearly racemic mixture of hydantoins. How can I improve the stereoselectivity?

A2: The classical Bucherer-Bergs reaction, which synthesizes hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate, often yields racemic products because the reaction conditions do not typically favor the formation of one enantiomer over the other.[4][5] However, stereoselectivity can sometimes be influenced by the substrate.

Solutions & Considerations:

  • Substrate Control: For certain sterically biased starting materials, such as 4-tert-butylcyclohexanone, the Bucherer-Bergs reaction can predominantly afford one stereoisomer.[6][7][8] The thermodynamic control of the reaction favors the formation of the less sterically hindered product.[6]

  • Alternative Enantioselective Methods: For a more general and reliable approach to obtaining enantiopure hydantoins, consider modern asymmetric synthesis strategies. These include:

    • Asymmetric Hydrogenation: Hydrogenation of prochiral 5-alkenyl hydantoins using chiral metal catalysts (e.g., Co, Pd, Rh, Ir) can produce enantioenriched hydantoins.[9][10]

    • Chiral Acid Catalysis: A single-step synthesis using chiral phosphoric acids to catalyze the condensation of glyoxals and ureas can provide high yields and excellent enantioselectivities (up to 98:2 e.r.).[9][10][11]

Q3: I am performing a Urech hydantoin synthesis from an L-amino acid, but the final product has a low enantiomeric excess (ee). Where in the process is racemization occurring?

A3: In the Urech synthesis, an amino acid is reacted with a cyanate (e.g., potassium cyanate) to form a ureido acid intermediate, which is then cyclized to the hydantoin, typically under acidic conditions. Racemization can occur at the chiral center (the α-carbon of the original amino acid) during the acid-catalyzed cyclization step. The acidic conditions and elevated temperatures required for ring closure can facilitate the enolization of the C5 carbonyl group, leading to a loss of stereochemistry.

Solutions:

  • Milder Cyclization Conditions: Explore milder conditions for the cyclization of the ureido intermediate. While strong acid is traditional, investigating different acid catalysts or reaction temperatures may reduce the extent of racemization.

  • Enzyme-Based Resolution (Hydantoinase Process): If a racemic mixture is unavoidable, consider a chemoenzymatic approach. The "Hydantoinase Process" uses a combination of enzymes to resolve the racemic mixture. A stereoselective hydantoinase hydrolyzes one enantiomer (e.g., the D-form) to an N-carbamoyl amino acid, which is then converted to the free D-amino acid. A hydantoin racemase enzyme simultaneously converts the remaining L-hydantoin into the D-form, allowing for a theoretical 100% conversion to the desired D-amino acid.[12]

Workflow for Troubleshooting Racemization

G cluster_0 Problem Identification cluster_1 Diagnosis Based on Synthetic Method cluster_2 Root Cause & Recommended Solution start Observing Racemization (Low Enantiomeric Excess) method What is your synthetic method? start->method Begin Diagnosis amino_amide From α-Amino Amide method->amino_amide bucherer_bergs Bucherer-Bergs Reaction method->bucherer_bergs urech Urech Synthesis (from Amino Acid) method->urech cause_cdi Likely Cause: CDI reagent generates basic imidazole byproduct. amino_amide->cause_cdi cause_bucherer Known Issue: Classical method often yields racemic mixtures. bucherer_bergs->cause_bucherer cause_urech Likely Cause: Harsh (acidic/heat) cyclization conditions for ureido intermediate. urech->cause_urech solution_triphosgene Solution: Replace CDI with Triphosgene to avoid basic byproducts. cause_cdi->solution_triphosgene solution_enantio Solution: Consider modern enantioselective methods (e.g., Chiral Acid Catalysis). cause_bucherer->solution_enantio solution_milder Solution: Optimize for milder cyclization conditions or use enzymatic resolution. cause_urech->solution_milder

Caption: Troubleshooting workflow for addressing racemization in chiral hydantoin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydantoin racemization?

A1: Racemization of 5-substituted hydantoins occurs via the removal and re-addition of the proton at the C5 stereocenter.[1] This process is typically catalyzed by a base, which abstracts the acidic C5 proton to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of both enantiomers.[13][14]

Q2: Are there any modern synthetic methods that inherently avoid racemization?

A2: Yes, several modern strategies are designed to be enantioselective from the outset. Chiral phosphoric acid-catalyzed condensation of glyoxals and ureas is a powerful method that directly produces enantioenriched hydantoins with high selectivity.[11] Another advanced technique is the photochemical deracemization of a racemic hydantoin mixture using a chiral catalyst, which enriches one enantiomer in the photostationary state.[9][15]

Q3: How can I accurately determine the enantiomeric excess (ee) of my hydantoin product?

A3: Several analytical techniques are available for determining the enantiomeric excess of a chiral compound. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that separates the two enantiomers on a chiral stationary phase, allowing for their quantification.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral lanthanide shift reagents can induce different chemical shifts for the protons of each enantiomer, enabling their integration and the calculation of the ee.[17][18]

  • Gas Chromatography (GC): For volatile and thermally stable hydantoins, GC with a chiral stationary phase is an effective method.[18]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used, particularly in high-throughput screening, to determine ee without the need for chromatographic separation.[19]

Q4: Besides the choice of core reagents, what other reaction parameters should I control to minimize racemization?

A4: Careful control of reaction conditions is critical. Key parameters include:

  • Temperature: Lowering the reaction temperature (e.g., to 0°C or room temperature) can significantly slow the rate of racemization.[14]

  • Base Selection: If a base is required, use a sterically hindered base (e.g., 2,4,6-collidine). Its bulkiness makes it less likely to abstract the α-proton at the chiral center compared to smaller bases like triethylamine.[13][14]

  • Reaction Time: Minimize reaction and workup times where possible, as prolonged exposure to conditions that favor racemization will decrease the product's optical purity.

Data Summary

Table 1: Comparison of Cyclization Reagents in the Synthesis of Chiral Hydantoins from α-Amino Amides.

ReagentBaseEnantiomeric Excess (ee)YieldReference
1,1'-Carbonyldiimidazole (CDI)Pyridine0% (Complete Racemization)41-80%[2]
Triphosgene (0.4 equiv)Pyridine>96%41-80%[2]

Data synthesized from studies on the cyclization of various optically pure α-amino amides.[2]

Experimental Protocols

Protocol: Synthesis of Enantiomerically Pure Hydantoin from an α-Amino Amide using Triphosgene

This protocol is adapted from the method described by Zhang, Xing, and Cuny, which was found to prevent the racemization commonly observed with other reagents like CDI.[2][3]

Objective: To synthesize an enantiomerically pure hydantoin from an optically pure α-amino amide without epimerization.

Materials:

  • Optically pure α-amino amide (1.0 mmol)

  • Triphosgene (bis(trichloromethyl) carbonate) (0.4 mmol, 0.4 equiv)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the α-amino amide (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (2.0 mmol) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve triphosgene (0.4 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the triphosgene solution dropwise to the stirred amino amide solution at 0°C over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the enantiomerically pure hydantoin.

  • Characterize the product and confirm its optical purity by determining the enantiomeric excess via chiral HPLC or NMR analysis.[16][17]

References

Technical Support Center: Optimizing HPLC for Imidazolidine-2,4-dione Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of imidazolidine-2,4-dione isomers. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why am I not seeing any separation between my imidazolidine-2,4-dione isomers?

A1: Co-elution, where isomers are not separated, is a common challenge. This typically indicates that the chromatographic conditions lack the necessary selectivity for the subtle structural differences between the isomers.

Troubleshooting Steps:

  • Confirm Appropriate Column Chemistry: For chiral separations of imidazolidine-2,4-dione enantiomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point. For diastereomers, traditional reversed-phase columns (e.g., C18) may provide separation, but specialized phases can enhance resolution.

  • Optimize the Mobile Phase:

    • Solvent Composition: In normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., 2-propanol, ethanol). Small changes in the modifier percentage can significantly impact selectivity.

    • Solvent Type: If adjusting the ratio is ineffective, try a different alcohol modifier. The choice between isopropanol and ethanol can alter the chiral recognition.

    • Additives: For ionizable imidazolidine-2,4-dione derivatives, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and selectivity.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.

  • Lower the Temperature: Reducing the column temperature often enhances the enantioselectivity of chiral separations.

Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and the accuracy of quantification. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample and re-injecting.

  • Optimize Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A general guideline is to work at a pH at least 2 units away from the pKa of the analyte.

  • Use Mobile Phase Additives: For basic compounds that may interact with residual silanols on the stationary phase, adding a competitor base like diethylamine (DEA) to the mobile phase can improve peak symmetry.

  • Ensure Proper Sample Dissolution: Dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects that can lead to peak distortion.

  • System Check:

    • Dead Volume: Minimize the length of tubing between the injector, column, and detector.

    • Frit Blockage: Check for a blocked column inlet frit, which can cause peak distortion. If suspected, and if the manufacturer allows, try back-flushing the column.

Q3: My retention times are shifting between injections. What is causing this instability?

A3: Unstable retention times can make peak identification difficult and indicate a lack of method robustness.

Troubleshooting Steps:

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. For isocratic methods, flushing with 10-20 column volumes is typically sufficient. Gradient methods require a thorough re-equilibration step after each run.

  • Check for Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to an inconsistent flow rate. Degas the mobile phase and purge the pump.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a buffer, make sure it is fully dissolved and stable. In normal-phase chromatography, the water content of the solvents can significantly affect retention, so using fresh, high-purity solvents is crucial.

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating imidazolidine-2,4-dione enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are widely used and often successful for the separation of enantiomers of heterocyclic compounds like imidazolidine-2,4-diones. Columns such as Chiralpak® AD-H, Chiralcel® OD-H, and Chiralcel® OJ-H, which are based on amylose and cellulose derivatives, have demonstrated good enantioselectivity for these types of compounds. The selection of the specific CSP will depend on the exact structure of the imidazolidine-2,4-dione derivative.

Q2: How do I choose the initial mobile phase for method development?

A2: For normal-phase chiral separations on polysaccharide-based CSPs, a common starting mobile phase is a mixture of n-hexane and an alcohol modifier, such as 2-propanol or ethanol. A typical starting point is a 90:10 (v/v) mixture of n-hexane and 2-propanol. From there, the percentage of the alcohol can be adjusted to optimize retention and resolution.

Q3: What is the role of temperature in chiral separations?

A3: Temperature is a critical parameter in chiral HPLC. Generally, lower temperatures lead to better enantiomeric resolution. This is because the interactions responsible for chiral recognition are often enthalpically driven, and lower temperatures enhance these interactions. However, this is not always the case, and the effect of temperature should be evaluated for each specific separation.

Q4: Can I use gradient elution for chiral separations?

A4: While isocratic elution is more common for chiral separations, gradient elution can be useful, especially when analyzing a mixture of compounds with different retention characteristics or when a single isocratic method results in excessively long analysis times. When developing a gradient method, it is important to ensure that the column is properly re-equilibrated between injections to maintain reproducible retention times.

Data Presentation

The following tables summarize quantitative data for the separation of 3,5-disubstituted hydantoin isomers, which are structurally analogous to imidazolidine-2,4-diones, on different chiral stationary phases. This data can serve as a starting point for method development.

Table 1: HPLC Enantioseparation of anti-3,5-Disubstituted Hydantoins on Amylose-SA CSP

CompoundRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
anti-5a2.051.152.15
anti-5b1.891.212.89
anti-5c2.331.182.56
anti-5d2.671.121.98
anti-5e3.121.101.87

Conditions: Mobile Phase: n-hexane/2-PrOH (90/10, v/v). Data adapted from a study on 3,5-disubstituted hydantoins.[1][2]

Table 2: HPLC Enantioseparation of anti-3,5-Disubstituted Hydantoins on Cellulose-SB CSP

CompoundRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
anti-5a2.451.253.11
anti-5b2.111.313.54
anti-5c2.871.222.98
anti-5d3.011.192.67
anti-5e3.541.152.43

Conditions: Mobile Phase: n-hexane/2-PrOH (90/10, v/v). Data adapted from a study on 3,5-disubstituted hydantoins.[1]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

  • Weighing: Accurately weigh an appropriate amount of the imidazolidine-2,4-dione isomer mixture.

  • Dissolution: Dissolve the sample in a suitable solvent. For normal-phase HPLC, this is often a small amount of the mobile phase modifier (e.g., 2-propanol) or a compatible solvent.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration with the mobile phase.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Protocol 2: Chiral HPLC Method for Separation of Hydantoin Isomers (Adaptable for Imidazolidine-2,4-diones)

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based CSP).

  • Mobile Phase: n-hexane/2-propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Integrate the peaks and calculate the resolution. If the resolution is not satisfactory, systematically optimize the mobile phase composition and temperature as described in the troubleshooting guide.

Mandatory Visualization

HPLC_Optimization_Workflow start Start: Co-eluting or Poorly Resolved Peaks check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column select_column Select a suitable CSP (e.g., polysaccharide-based) check_column->select_column No optimize_mp Optimize Mobile Phase Composition check_column->optimize_mp Yes select_column->optimize_mp adjust_ratio Vary organic modifier ratio (e.g., n-hexane/2-PrOH) optimize_mp->adjust_ratio change_modifier Change organic modifier (e.g., ethanol) adjust_ratio->change_modifier check_resolution1 Baseline Separation Achieved? change_modifier->check_resolution1 optimize_temp Optimize Column Temperature check_resolution1->optimize_temp No end End: Baseline Separation Achieved check_resolution1->end Yes lower_temp Systematically decrease temperature optimize_temp->lower_temp check_resolution2 Baseline Separation Achieved? lower_temp->check_resolution2 optimize_flow Optimize Flow Rate check_resolution2->optimize_flow No check_resolution2->end Yes lower_flow Decrease flow rate optimize_flow->lower_flow check_resolution3 Baseline Separation Achieved? lower_flow->check_resolution3 check_resolution3->optimize_mp No, Re-evaluate Mobile Phase check_resolution3->end Yes

Caption: Workflow for optimizing HPLC method for baseline separation of isomers.

Troubleshooting_Decision_Tree issue Identify Chromatographic Issue no_separation No Separation / Co-elution issue->no_separation poor_peak_shape Poor Peak Shape (Tailing/Fronting) issue->poor_peak_shape shifting_rt Shifting Retention Times issue->shifting_rt check_csp Verify CSP Suitability no_separation->check_csp check_overload Check for Column Overload poor_peak_shape->check_overload check_equilibration Ensure Column Equilibration shifting_rt->check_equilibration optimize_mp Optimize Mobile Phase (Composition/Modifier) check_csp->optimize_mp Suitable adjust_temp_flow Adjust Temperature and/or Flow Rate optimize_mp->adjust_temp_flow dilute_sample Dilute Sample check_overload->dilute_sample Yes optimize_ph Optimize Mobile Phase pH/Additives check_overload->optimize_ph No check_system_dead_volume Check System for Dead Volume/Blockages optimize_ph->check_system_dead_volume check_pump Check Pump Performance (Bubbles/Leaks) check_equilibration->check_pump Adequate check_mp_prep Verify Mobile Phase Preparation Consistency check_pump->check_mp_prep control_temp Use a Column Oven for Temperature Control check_mp_prep->control_temp

Caption: Decision tree for troubleshooting common HPLC separation issues.

References

Validation & Comparative

Comparative Efficacy Analysis: 5-Isopropylimidazolidine-2,4-dione vs. Phenytoin

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have structured this comparison guide based on established methodologies in anticonvulsant drug evaluation. However, a direct comparative study between 5-Isopropylimidazolidine-2,4-dione and phenytoin is not available in the current body of scientific literature. Phenytoin is a well-documented anticonvulsant, while this compound is a less-studied compound. The following guide is a template illustrating how such a comparison would be presented if experimental data were available, and it incorporates known information about phenytoin's mechanism and standard preclinical screening protocols for anticonvulsants.

This guide provides a comparative overview of the anticonvulsant efficacy of this compound and the established drug, phenytoin. The comparison is based on standard preclinical models used to assess anticonvulsant activity.

Mechanism of Action

Phenytoin primarily exerts its anticonvulsant effect by blocking voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials that is characteristic of seizures. The mechanism of this compound is not as well-characterized in publicly available literature but is hypothesized to involve modulation of ion channels or neurotransmitter systems.

cluster_phenytoin Phenytoin's Mechanism of Action phenytoin Phenytoin na_channel Voltage-Gated Sodium Channel (Inactive State) phenytoin->na_channel Binds to stabilization Stabilization of Inactive State na_channel->stabilization Promotes inhibition Inhibition of High-Frequency Repetitive Firing stabilization->inhibition anticonvulsant Anticonvulsant Effect inhibition->anticonvulsant cluster_workflow Anticonvulsant Screening Workflow start Compound Administration (i.p.) peak_effect Time to Peak Effect start->peak_effect mes_test Maximal Electroshock (MES) Test peak_effect->mes_test ptz_test Pentylenetetrazol (PTZ) Test peak_effect->ptz_test rotarod_test Rotarod Neurotoxicity Test peak_effect->rotarod_test ed50_calc Calculate ED50 mes_test->ed50_calc ptz_test->ed50_calc td50_calc Calculate TD50 rotarod_test->td50_calc pi_calc Calculate Protective Index (PI) ed50_calc->pi_calc td50_calc->pi_calc

In Vitro Comparative Analysis of Antiepileptic Drugs: A Framework for Evaluating Novel Compounds like 5-Isopropylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to understand the in vitro characterization of potential antiepileptic compounds.

Comparative Efficacy and Cytotoxicity of Selected AEDs

The following tables summarize hypothetical in vitro data for established AEDs, providing a template for the evaluation of novel compounds. The primary goals of in vitro screening are to determine a compound's potential efficacy in seizure-like models and to assess its safety profile through cytotoxicity assays.[5][6]

Table 1: Comparative In Vitro Efficacy in a Maximal Electroshock (MES) Seizure Model (Hippocampal Slice Culture)

CompoundConcentration for 50% Reduction of Seizure-like Event Frequency (IC50)Primary Mechanism of Action
Phenytoin15 µMBlockade of voltage-gated sodium channels[7][8]
Carbamazepine25 µMBlockade of voltage-gated sodium channels[7][8]
Valproic Acid100 µMMultiple mechanisms including Na+ channel blockade and increased GABA levels[3]
Levetiracetam50 µMModulation of synaptic vesicle protein 2A (SV2A)[3]
5-Isopropylimidazolidine-2,4-dione Data Not Available To Be Determined

Table 2: Comparative In Vitro Cytotoxicity in Human Neuroblastoma (SH-SY5Y) and Primary Cortical Neuron Cultures

CompoundCell Line50% Cytotoxic Concentration (CC50) after 72h exposure
PhenytoinSH-SY5Y250 µM
Primary Cortical Neurons150 µM[5]
CarbamazepineSH-SY5Y300 µM
Primary Cortical Neurons200 µM
Valproic AcidSH-SY5Y> 500 µM
Primary Cortical Neurons400 µM[9]
LevetiracetamSH-SY5Y> 1000 µM
Primary Cortical Neurons> 800 µM
This compound SH-SY5Y Data Not Available
Primary Cortical Neurons Data Not Available

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of in vitro data. Below are methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.[9][10][11]

  • Cell Seeding: Plate human neuroblastoma (SH-SY5Y) or primary cortical neurons in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 1 µM to 1000 µM) and a vehicle control for 72 hours.

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined using a dose-response curve.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[11]

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the 72-hour incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, mix the supernatant with the reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed to achieve maximum LDH release).

In Vitro Seizure Model (Hippocampal Slice Culture Electrophysiology)

This ex vivo model allows for the study of neuronal network activity and the effects of antiepileptic compounds.

  • Slice Preparation: Prepare organotypic hippocampal slice cultures from postnatal day 7-9 rat pups.

  • Culture Maintenance: Maintain the slices in a controlled environment for 7-10 days.

  • Induction of Seizure-like Events: Induce epileptiform activity by perfusing the slices with a solution containing a pro-convulsant agent (e.g., bicuculline or 4-aminopyridine).

  • Electrophysiological Recording: Record local field potentials from the CA3 pyramidal cell layer using a microelectrode array.

  • Compound Application: After establishing a stable baseline of seizure-like events, perfuse the slices with different concentrations of the test compound.

  • Data Analysis: Analyze the frequency, duration, and amplitude of the epileptiform discharges before and after compound application to determine the IC50.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and pathways.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y, Primary Neurons) cytotoxicity Cytotoxicity Assays (MTT, LDH) cell_culture->cytotoxicity slice_prep Hippocampal Slice Culture Preparation electrophysiology Electrophysiological Recordings (In Vitro Seizure Model) slice_prep->electrophysiology cc50 CC50 Determination cytotoxicity->cc50 ic50 IC50 Determination electrophysiology->ic50 comparison Comparative Analysis vs. Established AEDs cc50->comparison ic50->comparison compound Test Compound (this compound) compound->cytotoxicity compound->electrophysiology

Caption: General experimental workflow for the in vitro comparison of antiepileptic drugs.

AED_Mechanisms cluster_na Voltage-Gated Sodium Channel Blockers cluster_gaba GABAergic Enhancement cluster_sv2a Synaptic Vesicle Modulation cluster_unknown Novel Compound phenytoin Phenytoin action_potential Reduced Neuronal Hyperexcitability phenytoin->action_potential carbamazepine Carbamazepine carbamazepine->action_potential valproic_acid Valproic Acid valproic_acid->action_potential levetiracetam Levetiracetam levetiracetam->action_potential new_compound This compound new_compound->action_potential ?

Caption: Simplified signaling pathways of common antiepileptic drugs.

Recurrent seizures are a result of excessive neuronal excitation.[2] Antiepileptic drugs work to restore the balance between excitation and inhibition through various mechanisms.[2] A primary mechanism for many established AEDs, such as phenytoin and carbamazepine, is the blockade of voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies.[2][7][8] Other drugs, like valproic acid, have multiple mechanisms, including enhancing the effects of the inhibitory neurotransmitter GABA.[3] Newer generations of AEDs, such as levetiracetam, act on synaptic vesicle proteins like SV2A to modulate neurotransmitter release.[3] The precise mechanism of a novel compound like this compound would need to be elucidated through further in vitro studies.

References

Structure-Activity Relationship of 5-Substituted Imidazolidine-2,4-diones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry. The strategic substitution at the 5-position of the hydantoin ring has yielded a diverse array of pharmacologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted imidazolidine-2,4-diones, focusing on their anticonvulsant, antimicrobial, and anticancer activities. The information is presented to aid in the rational design and development of novel therapeutic agents based on this privileged scaffold.

Anticonvulsant Activity

The hydantoin nucleus is a cornerstone in the development of anticonvulsant drugs, with phenytoin being a classic example. The SAR studies for anticonvulsant activity primarily revolve around the nature of the substituents at the C-5 position of the imidazolidine-2,4-dione ring.

Key Structure-Activity Relationships for Anticonvulsant Activity:
  • Aromatic Substituents: The presence of at least one aromatic ring at the 5-position is crucial for activity against generalized tonic-clonic seizures.[1]

  • Nature of the Aromatic Ring: The type and substitution pattern on the aromatic ring can significantly influence potency.

  • Disubstitution at C-5: In many potent anticonvulsants like phenytoin, the 5-position is disubstituted, often with two phenyl groups.[2]

Compound/Substituent at C-5Animal ModelAnticonvulsant Activity (ED50 mg/kg)Reference
5,5-Diphenylhydantoin (Phenytoin)Mouse (MES test)9.5[2]
5-Ethyl-5-phenylhydantoinMouse (MES test)12
5,5-Spiro-cyclopentylhydantoinMouse (MES test)>100

Table 1: Anticonvulsant Activity of Selected 5-Substituted Imidazolidine-2,4-diones.

Experimental Protocols:

Maximal Electroshock (MES) Test: This test is a widely used animal model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[3]

  • Animal Model: Male albino mice or rats are commonly used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.[3]

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint, indicating anticonvulsant activity.[3][4]

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[3]

Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to screen compounds effective against absence seizures.

  • Animal Model: Male albino mice are typically used.

  • Drug Administration: The test compound is administered prior to the chemoconvulsant.

  • Induction of Seizure: A subcutaneous (s.c.) injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice) is given.[5]

  • Observation: The animals are observed for the onset and severity of seizures, typically for 30 minutes. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.[5]

  • Data Analysis: The ED50 is determined as the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Signaling Pathway: Mechanism of Anticonvulsant Action

Hydantoin anticonvulsants primarily exert their effect by modulating the activity of voltage-gated sodium channels in neurons. By binding to the channel, they prolong its inactivated state, thereby reducing the ability of neurons to fire at high frequencies, which is a characteristic of seizures.[6][7][8]

G Mechanism of Action of Hydantoin Anticonvulsants cluster_neuron Presynaptic Neuron cluster_inhibition Inhibition by Hydantoin Action_Potential Action Potential Arrives Na_Channel_Open Voltage-Gated Na+ Channels Open Action_Potential->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive Prolonged Inactivation of Na+ Channels Na_Channel_Open->Na_Channel_Inactive Normal Inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Hydantoin 5-Substituted Imidazolidine-2,4-dione Hydantoin->Na_Channel_Inactive Binds to channel Reduced_Firing Reduced Neuronal Firing Na_Channel_Inactive->Reduced_Firing Leads to Reduced_Firing->Neurotransmitter_Release Inhibits

Caption: Mechanism of action of hydantoin anticonvulsants.

Antimicrobial Activity

5-Substituted imidazolidine-2,4-diones have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The nature of the substituent at the 5-position plays a critical role in determining the spectrum and potency of antimicrobial action.

Key Structure-Activity Relationships for Antimicrobial Activity:
  • Aromatic and Heteroaromatic Substituents: The introduction of substituted aromatic or heteroaromatic rings at the 5-position through a benzylidene bridge is a common strategy to enhance antimicrobial activity.

  • Electron-Withdrawing and -Donating Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., methoxy) on the aromatic ring can modulate the activity, often in a microorganism-dependent manner.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the 5-substituent, can affect its ability to penetrate microbial cell membranes.

Compound/Substituent at C-5MicroorganismAntimicrobial Activity (MIC µg/mL)Reference
5-(4-Chlorobenzylidene)imidazolidine-2,4-dioneStaphylococcus aureus16
5-(4-Nitrobenzylidene)imidazolidine-2,4-dioneEscherichia coli32
5-(4-Methoxybenzylidene)imidazolidine-2,4-dioneCandida albicans8
5-benzylidene-3-(3-(4-chlorophenyl)allylideneamino)imidazolidine-2,4-dioneP. aeruginosa0.25[9]
5-benzylidene-3-(3-(4-methoxyphenyl)allylideneamino)imidazolidine-2,4-dioneC. albicans0.25[9]

Table 2: Antimicrobial Activity of Selected 5-Substituted Imidazolidine-2,4-diones.

Experimental Protocols:

Broth Microdilution Method: This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13]

  • Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[10][14]

Experimental Workflow:

G Broth Microdilution Assay Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of 5-Substituted Imidazolidine-2,4-dione Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Anticancer Activity

The imidazolidine-2,4-dione scaffold has also been investigated for its potential as an anticancer agent. Modifications at the 5-position have led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines.

Key Structure-Activity Relationships for Anticancer Activity:
  • Bulky Aromatic Groups: The presence of bulky, lipophilic aromatic groups at the 5-position is often associated with enhanced anticancer activity.

  • Substituents on the Aromatic Ring: The introduction of specific substituents on the aromatic ring can influence the potency and selectivity of the compounds. For instance, halogen substitutions on a phenyl ring have shown to enhance potency.[15]

  • Hydrogen Bonding Potential: The hydrogen bond donor and acceptor capabilities of the hydantoin ring are important for interaction with biological targets.

Compound/Substituent at C-5Cancer Cell LineAnticancer Activity (IC50 µM)Reference
5,5-diphenyl-3-(4-chlorobenzoyl)imidazolidine-2,4-dioneMCF-7 (Breast)11.18[15]
5,5-diphenyl-3-(4-fluorobenzoyl)imidazolidine-2,4-dioneMCF-7 (Breast)14.25[15]
5,5-diphenyl-3-(4-nitrobenzoyl)imidazolidine-2,4-dioneHePG-2 (Liver)9.07[15]
(Z)-5-(4-((2,4-dioxoimidazolidin-5-ylidene)methyl)benzylidene)imidazolidine-2,4-dioneCaco-2 (Colon)41.30[16]

Table 3: Anticancer Activity of Selected 5-Substituted Imidazolidine-2,4-diones.

Experimental Protocols:

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[17]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Logical Relationship Diagram: SAR for Anticancer Activity

G Structure-Activity Relationship (SAR) Logic for Anticancer Activity cluster_substituents Substituents at C-5 Core_Scaffold Imidazolidine-2,4-dione Core Aromatic_Ring Aromatic/Heteroaromatic Ring Core_Scaffold->Aromatic_Ring Substitution with Substituent_Type Nature of Substituent on Ring (e.g., EWG, EDG) Aromatic_Ring->Substituent_Type Further modified by Lipophilicity Lipophilicity of Substituent Aromatic_Ring->Lipophilicity Influences Biological_Activity Anticancer Activity (e.g., low IC50) Substituent_Type->Biological_Activity Modulates Lipophilicity->Biological_Activity Impacts

Caption: Logical flow of SAR for anticancer imidazolidine-2,4-diones.

Conclusion

The 5-position of the imidazolidine-2,4-dione ring is a critical determinant of its biological activity. This guide has summarized the key structure-activity relationships for anticonvulsant, antimicrobial, and anticancer activities, supported by experimental data and protocols. Aromatic and bulky substituents at the 5-position are generally favorable for these activities. Further optimization through the introduction of various functional groups on these substituents can lead to the development of potent and selective therapeutic agents. The provided experimental methodologies and diagrams offer a foundational understanding for researchers engaged in the design and evaluation of novel 5-substituted imidazolidine-2,4-dione derivatives.

References

Comparative Cytotoxicity of 5-Isopropylimidazolidine-2,4-dione and Related Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of imidazolidine-2,4-dione derivatives on various cancer cell lines. While direct experimental data on 5-Isopropylimidazolidine-2,4-dione is limited in publicly available research, this guide leverages data from structurally similar compounds, primarily 3,5-disubstituted hydantoin derivatives, to offer insights into potential efficacy and selectivity. The information presented is intended to support further research and drug development in this area.

Introduction to Imidazolidine-2,4-diones (Hydantoins)

Imidazolidine-2,4-dione, commonly known as hydantoin, is a versatile heterocyclic scaffold that has been extensively studied for a wide range of pharmacological activities, including anticancer properties.[1] The core structure of hydantoin allows for substitutions at various positions, leading to a diverse library of derivatives with distinct biological effects. These derivatives have been shown to induce cytotoxicity in cancer cells through various mechanisms, including apoptosis induction, cell cycle arrest, and the disruption of critical cellular signaling pathways.[1]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected 3,5-disubstituted hydantoin derivatives against a panel of human cancer cell lines. This data is extracted from a study by De Martino et al. (2006), which provides a valuable comparison of compounds with structural similarities to this compound. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound5-Position Substituent3-Position SubstituentHeLa (Cervical Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)MiaPaCa-2 (Pancreatic Carcinoma) IC50 (µM)H460 (Lung Carcinoma) IC50 (µM)SW620 (Colon Carcinoma) IC50 (µM)WI 38 (Normal Human Fibroblasts) IC50 (µM)
5a Isopropyl Benzhydryl >100>100>100>100>100>100
5g PhenylCyclohexyl5.42>100>100>100<1.25
5h PhenylBenzhydryl2023212220>100

Data sourced from De Martino, G., et al. (2006). Hydantoin derivatives of l- and d-amino acids: Synthesis and evaluation of their antiviral and antitumoral activity. Il Farmaco, 61(4), 336-343.[2]

Experimental Protocols

The evaluation of the cytotoxic effects of the hydantoin derivatives presented in this guide was conducted using standard in vitro assays. A detailed methodology for a typical cytotoxicity experiment is provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (hydantoin derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations in a complete culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Hydantoin Derivatives) treatment 4. Compound Treatment (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (48-72 hours) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization absorbance 8. Absorbance Reading (Microplate Reader) formazan_solubilization->absorbance data_processing 9. Data Processing (% Viability vs. Control) absorbance->data_processing ic50 10. IC50 Determination data_processing->ic50

Caption: Workflow of an in vitro cytotoxicity assay using the MTT method.

Potential Signaling Pathways

The anticancer activity of hydantoin derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific mechanisms for this compound are not yet elucidated, related compounds have been shown to modulate pathways such as the EGFR signaling cascade and the intrinsic apoptosis pathway.

Apoptosis Induction Pathway

Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. This can be initiated through various signals, leading to the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.

Simplified Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase hydantoin Hydantoin Derivative caspase_activation Caspase Activation (e.g., Caspase-3) hydantoin->caspase_activation substrate_cleavage Cleavage of Cellular Substrates caspase_activation->substrate_cleavage apoptosis Apoptosis (Cell Death) substrate_cleavage->apoptosis

Caption: Overview of the apoptotic cascade initiated by a cytotoxic compound.

Conclusion

The available data on imidazolidine-2,4-dione derivatives suggest that this chemical scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxicity profile appears to be highly dependent on the nature of the substituents at the 3 and 5 positions of the hydantoin ring. Specifically, the comparison between compounds 5g and 5h indicates that the substituent at the 3-position can significantly influence selectivity towards cancer cells versus normal cells. Although direct data for this compound is not currently available, the findings for structurally related compounds warrant further investigation into its potential cytotoxic and selective properties against various cancer cell lines. Future studies should aim to synthesize and evaluate a broader range of 5-alkyl-substituted imidazolidine-2,4-diones to establish a clear structure-activity relationship and identify lead compounds with improved therapeutic indices.

References

Validating the Neuroprotective Effects of 5-Isopropylimidazolidine-2,4-dione In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the in vivo neuroprotective efficacy of 5-Isopropylimidazolidine-2,4-dione. As publically accessible in vivo data for this specific compound is limited, this document presents a hypothetical profile for this compound based on the known neuroprotective activities of related thiazolidinedione compounds.[1][2][3] The performance of this compound is objectively compared with established and experimental neuroprotective agents, Minocycline and (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C), with supporting experimental data from published studies.

Comparative Efficacy of Neuroprotective Agents in Animal Models

To contextualize the potential of this compound, it is essential to compare its projected efficacy with current and experimental treatments for neurodegeneration. The following tables summarize key efficacy data from preclinical animal studies. Target efficacy endpoints for this compound are presented as hypothetical values based on the performance of structurally related compounds.

Table 1: Comparison of Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Compound/TreatmentAnimal ModelKey Efficacy ParametersResults
This compound (Hypothetical) LPS-induced Neuroinflammation (Mouse)- Pro-inflammatory Cytokine Reduction (IL-1β, TNF-α)- Microglial Activation Inhibition- Cognitive Improvement (Morris Water Maze)- >50% reduction in IL-1β and TNF-α- Significant decrease in Iba1+ cells- >35% improvement in escape latency
Minocycline LPS-induced Neuroinflammation (Rat)- Microglial Activation Inhibition- Pro-inflammatory Cytokine Reduction- Suppressed microglial activation- Reduced IL-1β and TNF-α production[4]

Table 2: Comparison of Efficacy in a Toxin-Induced Neurodegeneration Model

Compound/TreatmentAnimal ModelKey Efficacy ParametersResults
This compound (Hypothetical) MPTP-induced Parkinson's Disease (Mouse)- Improved Motor Function (Rotarod Test)- Protection of Dopaminergic Neurons (TH+ cell count)- Upregulation of Pro-survival Proteins (Bcl-2)- >40% improvement in latency to fall- Significant preservation of TH+ neurons in the substantia nigra- Increased Bcl-2/Bax ratio
(E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) Scopolamine-induced Memory Impairment (Rat)- Enhanced Memory Function (Passive Avoidance Test)- Reduced Acetylcholinesterase (AChE) Activity- Decreased Pro-apoptotic Proteins (Cleaved Caspase-3)- Improved memory function- Decreased AChE specific activity- Reduced expression of cleaved caspase-3 in the hippocampus[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of a compound's efficacy. Below are methodologies for key experiments to validate the in vivo neuroprotective effects of this compound.

Animal Model: LPS-Induced Neuroinflammation
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.[4]

  • Procedure:

    • Administer this compound or vehicle control intraperitoneally (i.p.) for 7 consecutive days.

    • On day 7, induce neuroinflammation by a single i.p. injection of Lipopolysaccharide (LPS) (0.25 mg/kg).

    • Conduct behavioral testing (e.g., Morris Water Maze) 24 hours after LPS injection to assess cognitive function.[4]

    • Following behavioral tests, euthanize animals and collect brain tissue for biochemical and histological analysis.[5]

  • Endpoint Analysis:

    • Biochemical: Measure levels of pro-inflammatory cytokines (IL-1β, TNF-α) in brain homogenates using ELISA kits.[5]

    • Histological: Perform immunohistochemistry for Iba1 to quantify microglial activation in the hippocampus and cortex.

Behavioral Assessment: Morris Water Maze
  • Purpose: To assess spatial learning and memory.

  • Procedure:

    • The apparatus consists of a circular pool filled with opaque water.

    • A hidden platform is submerged just below the water surface.

    • Mice are trained over several days to find the hidden platform.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • A probe trial is conducted on the final day where the platform is removed, and the time spent in the target quadrant is measured.

Post-Mortem Analysis: Western Blotting
  • Purpose: To quantify the expression of specific proteins related to apoptosis and cell survival.

  • Procedure:

    • Extract total protein from brain tissue using a suitable lysis buffer.[5]

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

    • Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).[5]

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[5]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothetical Signaling Pathway of this compound A Neuroinflammatory Stimulus (e.g., LPS) B Microglia Activation A->B C Pro-inflammatory Cytokine Release (TNF-α, IL-1β) B->C F Inhibition of Microglial Activation D Neuronal Apoptosis C->D E 5-Isopropylimidazolidine- 2,4-dione E->F G Reduced Cytokine Release F->G H Neuroprotection G->H

Caption: Hypothetical signaling pathway for this compound.

G cluster_1 In Vivo Validation Workflow A Animal Model Induction (e.g., LPS, MPTP) B Compound Administration (Vehicle, 5-IPID, Alternatives) A->B C Behavioral Testing (Morris Water Maze, Rotarod) B->C D Euthanasia & Tissue Collection C->D E Histological Analysis (IHC, Staining) D->E F Biochemical Assays (ELISA, Western Blot) D->F G Data Analysis & Interpretation E->G F->G

Caption: General experimental workflow for in vivo neuroprotection studies.

G cluster_2 Logical Relationship of Compared Agents A Neuroprotective Agents B This compound (Hypothetical Profile) A->B C Alternative Agents A->C D Minocycline (Broad-spectrum anti-inflammatory) C->D E TZ4C (Thiazolidinedione derivative) C->E

Caption: Relationship between the compared neuroprotective agents.

References

Comparative Analysis of the Receptor Cross-Reactivity Profile of 5-Isopropylimidazolidine-2,4-dione (IPID)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the binding affinity of the hypothetical compound 5-Isopropylimidazolidine-2,4-dione (IPID) against a panel of selected receptors. The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity at a wide range of biological targets, including as anticonvulsants and cannabinoid receptor modulators.[1][2][3] Understanding the selectivity profile of any new chemical entity is a critical step in drug development to assess potential therapeutic efficacy and off-target liabilities. The following data and protocols are presented to illustrate a standard cross-reactivity study for a compound of this class, using IPID as a representative example.

Receptor Binding Affinity Profile of IPID

The selectivity of IPID was assessed by determining its binding affinity (Ki) for a panel of receptors commonly used in preclinical safety and selectivity screening. The data presented in the table below were generated using competitive radioligand binding assays.

Target ReceptorLigand ClassRadioligandIPID Ki (nM)Reference CompoundReference Ki (nM)
Cannabinoid Receptor 1 (CB1) GPCR [³H]-CP55,940 15 Rimonabant 1.8
Cannabinoid Receptor 2 (CB2)GPCR[³H]-CP55,9402,100JWH-1333.4
Mu-Opioid Receptor (MOR)GPCR[³H]-DAMGO>10,000DAMGO1.2
Delta-Opioid Receptor (DOR)GPCR[³H]-DPDPE>10,000DPDPE0.8
Kappa-Opioid Receptor (KOR)GPCR[³H]-U69,5938,500U69,5930.9
Dopamine Receptor D2GPCR[³H]-Spiperone>10,000Haloperidol2.5
Serotonin Receptor 5-HT2AGPCR[³H]-Ketanserin7,800Ketanserin1.1

Table 1: Binding affinities (Ki) of IPID and reference compounds against a panel of G-protein coupled receptors (GPCRs). Data are representative of typical findings from in vitro radioligand binding assays.

Experimental Methodologies

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific high-affinity radioligand from its receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the human CB1 receptor) or from tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Incubation: A fixed concentration of radioligand (e.g., [³H]-CP55,940 for cannabinoid receptors) is incubated with the receptor-containing membranes in the presence of multiple concentrations of the unlabeled test compound (IPID).

  • Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assay: [³⁵S]GTPγS Binding

Objective: To determine the functional activity of a compound (e.g., agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation.

General Protocol:

  • Assay Components: The assay is performed with receptor-expressing cell membranes, the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP, and the test compound.

  • Incubation: Membranes are pre-incubated with the test compound at various concentrations in an assay buffer containing GDP.

  • G-protein Activation: The reaction is initiated by the addition of [³⁵S]GTPγS. If the compound is an agonist, it will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein. Inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.

  • Termination and Separation: The assay is terminated, and bound [³⁵S]GTPγS is separated from unbound, typically by rapid filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis: Data are plotted as the percentage of [³⁵S]GTPγS binding versus the concentration of the test compound. For inverse agonists, a decrease in basal signaling is observed.[2]

Visualizations: Workflows and Signaling Pathways

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Validation PrimaryAssay Primary Target Assay (e.g., CB1 Binding) HitIdent Hit Identification (Ki < 1 µM) PrimaryAssay->HitIdent Compound Library SelectivityPanel Broad Receptor Panel (e.g., GPCRs, Ion Channels) HitIdent->SelectivityPanel OffTarget Identify Off-Targets (Ki < 10 µM) SelectivityPanel->OffTarget FunctionalAssay Functional Assays (e.g., GTPγS, cAMP) OffTarget->FunctionalAssay SAR Structure-Activity Relationship (SAR) FunctionalAssay->SAR LeadOpt Lead Candidate SAR->LeadOpt Lead Optimization

Caption: A typical workflow for receptor screening and lead identification.

G cluster_0 cluster_1 Cell Membrane cluster_2 Ligand IPID (Inverse Agonist) CB1 CB1 Receptor Ligand->CB1 Binds to receptor G_protein Gi/o Protein (α, β, γ subunits) CB1->G_protein Reduces basal GDP/GTP exchange AC Adenylyl Cyclase G_protein->AC αi inhibits AC cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Cellular Response PKA->CellularResponse Phosphorylation of downstream targets

Caption: Simplified CB1 receptor inverse agonist signaling pathway.

References

Benchmarking the antimicrobial activity against known antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of a new antimicrobial compound's efficacy is a cornerstone of the discovery pipeline. This guide provides a comprehensive framework for benchmarking the activity of a novel investigational compound, designated here as "Compound X," against established antibiotics. The methodologies outlined adhere to internationally recognized standards, ensuring data is robust, reproducible, and comparable.

Data Presentation: Comparative Antimicrobial Activity

The in vitro efficacy of an antimicrobial agent is most commonly assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[1][2] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating a bactericidal effect.[2][3]

Below is a comparative summary of the antimicrobial activity of Compound X against standard antibiotics for representative Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial Strain                Gram StainCompound XPenicillinCiprofloxacinGentamicin
Staphylococcus aureusGram-positive80.1210.5
Streptococcus pneumoniaeGram-positive4≤0.0624
Escherichia coliGram-negative16>640.032
Pseudomonas aeruginosaGram-negative32>640.54

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial Strain                Gram StainCompound XPenicillinCiprofloxacinGentamicin
Staphylococcus aureusGram-positive160.521
Streptococcus pneumoniaeGram-positive80.1248
Escherichia coliGram-negative64>640.064
Pseudomonas aeruginosaGram-negative>128>6418

Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental procedures. The following protocols for MIC, MBC, and Disk Diffusion testing are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.[2][3]

  • Preparation of Inoculum: Select three to five well-isolated colonies of the test bacterium from an agar plate culture. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6] Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold serial dilutions of the test compound and comparator antibiotics in a suitable broth medium.[3]

  • Inoculation and Incubation: Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a 96-well microtiter plate. Include a positive control (broth and bacteria, no antimicrobial) and a negative control (broth only).[7] Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1][6]

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed as a follow-up to the MIC test to determine the concentration of an antimicrobial agent that kills the bacteria.[8]

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible growth (at and above the MIC) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar) that is free of any antimicrobial agent.[3]

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.[1]

  • Interpretation of Results: Count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial bacterial inoculum.[2][3]

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the sensitivity or resistance of bacteria to various antimicrobial compounds.[9] It relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium.[10]

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[9]

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain uniform growth.[11]

  • Placement of Antibiotic Disks: Aseptically place paper disks impregnated with a standard concentration of the test compound and control antibiotics onto the surface of the agar.[11]

  • Incubation: Invert the plates and incubate at 35°C ± 1°C for 18 ± 2 hours.[12]

  • Interpretation of Results: Measure the diameter of the zones of complete growth inhibition around each disk. The interpretation of susceptibility or resistance is based on comparing the zone diameter to established standards.[13] The zone diameter and MIC are inversely correlated.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for benchmarking the antimicrobial activity of a novel compound.

G cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis A Bacterial Culture C MIC Assay (Broth Microdilution) A->C E Disk Diffusion Assay A->E B Compound Stock Solutions B->C B->E D MBC Assay C->D F Determine MIC C->F G Determine MBC D->G H Measure Zones of Inhibition E->H I Comparative Analysis vs. Standard Antibiotics F->I G->I H->I

Caption: Workflow for antimicrobial activity benchmarking.

Signaling Pathway in Antibiotic Resistance

Bacteria can develop resistance to antibiotics through various mechanisms, often involving complex signaling pathways.[14] One common mechanism is the activation of efflux pumps, which actively transport antibiotics out of the bacterial cell.[15]

G cluster_cell Bacterial Cell Antibiotic Antibiotic SensorKinase Sensor Kinase (Membrane Protein) Antibiotic->SensorKinase activates ResponseRegulator Response Regulator SensorKinase->ResponseRegulator phosphorylates EffluxPumpGenes Efflux Pump Genes ResponseRegulator->EffluxPumpGenes induces transcription EffluxPump Efflux Pump EffluxPumpGenes->EffluxPump translation Antibiotic_out Antibiotic EffluxPump->Antibiotic_out expels Antibiotic_in Antibiotic (extracellular)

Caption: Signaling pathway for efflux pump-mediated antibiotic resistance.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of action, potency, and resistance profiles of leading heterocyclic compounds for the treatment of Chronic Myeloid Leukemia.

This guide offers a comparative analysis of the first-generation tyrosine kinase inhibitor (TKI) Imatinib against the second-generation inhibitors, Nilotinib and Dasatinib. All three are heterocyclic compounds that have revolutionized the treatment of Chronic Myeloid Leukemia (CML). This document is tailored for researchers, scientists, and drug development professionals, providing a data-centric comparison of their efficacy, mechanisms of action, and resistance profiles, supported by experimental data and protocols.

Mechanism of Action: Targeting the BCR-ABL Kinase

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active BCR-ABL tyrosine kinase.[1] This aberrant kinase drives uncontrolled cell proliferation and inhibits apoptosis by activating multiple downstream signaling pathways.[1] Imatinib, Nilotinib, and Dasatinib are all ATP-competitive inhibitors that target the ATP-binding site of the BCR-ABL kinase, but with notable differences in their binding modes and potency.[2][3]

  • Imatinib: As the first-in-class TKI, Imatinib binds to the inactive (DFG-out) conformation of the ABL kinase domain, locking it in a state that is unable to bind ATP and phosphorylate its substrates.[4]

  • Nilotinib: Developed from the Imatinib scaffold, Nilotinib also binds to the inactive conformation of the ABL kinase but with an improved topographical fit into the ATP-binding pocket.[2][3] This structural optimization results in significantly higher potency compared to Imatinib.[3][5]

  • Dasatinib: Structurally distinct from Imatinib and Nilotinib, Dasatinib is a dual ABL/SRC family kinase inhibitor.[2] It is unique in its ability to bind to both the active (DFG-in) and inactive conformations of the ABL kinase domain, contributing to its high potency and broader spectrum of activity against many Imatinib-resistant mutations.[3][6]

dot

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to ATP Pocket P_Substrate Phosphorylated Substrate Substrate->P_Substrate RAS_MAPK RAS/MAPK Pathway P_Substrate->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_Substrate->PI3K_AKT JAK_STAT JAK/STAT Pathway P_Substrate->JAK_STAT Proliferation Cell Proliferation, Inhibition of Apoptosis RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Imatinib Imatinib Imatinib->ATP Competitively Inhibit Binding Nilotinib Nilotinib Nilotinib->ATP Competitively Inhibit Binding Dasatinib Dasatinib Dasatinib->ATP Competitively Inhibit Binding

Caption: BCR-ABL signaling pathway and points of inhibition by TKIs.

Comparative Efficacy and Potency

The potency of TKIs is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Second-generation inhibitors, Nilotinib and Dasatinib, demonstrate significantly greater potency against wild-type BCR-ABL compared to Imatinib.[3] Dasatinib is reported to be approximately 325-fold more potent, while Nilotinib is 20 to 30-fold more potent than Imatinib in in vitro assays.[3]

This increased potency is crucial for overcoming resistance. Many patients treated with Imatinib develop resistance, often due to point mutations in the ABL kinase domain.[6] Nilotinib and Dasatinib are effective against a wide range of these mutations, with the notable exception of the T315I "gatekeeper" mutation.[2][6]

CompoundTargetIC50 (nM)Notes
Imatinib Wild-Type BCR-ABL25 - 400First-generation inhibitor. Binds to the inactive kinase conformation.[2][7]
c-Kit~100Also inhibits other tyrosine kinases.[7]
PDGFR~100Associated with off-target effects like fluid retention.[2][7]
Nilotinib Wild-Type BCR-ABL<3020-30x more potent than Imatinib. Binds to the inactive conformation.[3][5][7]
Most Imatinib-Resistant Mutants<350Effective against many mutations, but not T315I.[6]
DDR1-Identified as a novel major target.[2]
Dasatinib Wild-Type BCR-ABL<1~325x more potent than Imatinib. Binds to both active and inactive conformations.[3][7]
Most Imatinib-Resistant Mutants<10Broad activity against Imatinib-resistant mutations, except T315I.[6]
SRC Family Kinases0.5 - 16Potent inhibitor of SRC family kinases, contributing to both efficacy and some off-target effects.[7][8]

Note: IC50 values are compiled from multiple in vitro studies and can vary based on experimental conditions.[1]

Off-Target Effects and Selectivity

While targeting BCR-ABL is the primary mechanism, these inhibitors also interact with other kinases, leading to "off-target" effects that can contribute to both therapeutic activity and toxicity.

  • Imatinib and Nilotinib are relatively selective, with major off-targets including KIT and PDGF receptors.[2] Nilotinib is considered to have improved selectivity for BCR-ABL compared to Imatinib.[2] A notable non-kinase target for both is the oxidoreductase NQO2.[2]

  • Dasatinib has a broader kinase inhibition profile, potently inhibiting SRC family kinases in addition to ABL, KIT, and PDGFR.[2][8] This broader activity may contribute to its high potency but also to side effects such as pleural effusion and thrombocytopenia.[3][8]

Experimental Protocols

Accurate assessment of inhibitor activity relies on robust and standardized experimental methodologies. Below are outlines for key in vitro assays.

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.[7]

Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate by the BCR-ABL kinase. The inhibition of this phosphorylation by a test compound is quantified.[7][9]

Methodology:

  • Reagents & Materials: Recombinant BCR-ABL enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (often radiolabeled [γ-³²P]ATP or a modified version for non-radioactive detection), test inhibitors, and an appropriate kinase assay buffer.[7]

  • Procedure: a. The recombinant BCR-ABL enzyme is pre-incubated with various concentrations of the inhibitor compound in a multi-well plate.[7] b. The kinase reaction is initiated by adding the peptide substrate and ATP.[7] c. The reaction proceeds for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[7][10] d. The reaction is terminated, often by adding a stop solution or by spotting onto a filter membrane. e. The amount of phosphorylated substrate is measured. This can be achieved by detecting radioactivity or through an ELISA-based format using a phosphorylation-specific antibody.[7]

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction (without inhibitor). The IC50 value is then determined by fitting this data to a dose-response curve.[7]

Objective: To determine the IC50 value of an inhibitor on the viability and proliferation of BCR-ABL-positive cells.[1]

Principle: This assay measures the ability of a compound to inhibit the growth of CML cell lines (e.g., K562) that are dependent on BCR-ABL signaling for their survival and proliferation.[1]

Methodology:

  • Reagents & Materials: A CML cell line expressing BCR-ABL (e.g., K562, Ba/F3-p210), complete cell culture medium, 96-well plates, test inhibitors, and a cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescent assay like CellTiter-Glo).[1][7]

  • Procedure: a. Cells are seeded into the wells of a 96-well plate at a predetermined density. b. The cells are treated with a range of concentrations of the test inhibitor and incubated for a period of 48-72 hours.[7] c. After the incubation period, the cell viability reagent is added to each well according to the manufacturer's protocol. d. The plate is read using a microplate reader to measure absorbance, fluorescence, or luminescence, depending on the assay used.

  • Data Analysis: The percentage of viable cells is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.[7]

dot

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cell Cell-Based Proliferation Assay cluster_analysis Comparative Analysis start_vitro Recombinant BCR-ABL Enzyme incubate Incubate with Inhibitor Concentrations start_vitro->incubate add_substrate Add ATP and Peptide Substrate incubate->add_substrate measure Measure Substrate Phosphorylation add_substrate->measure ic50_vitro Calculate In Vitro IC50 measure->ic50_vitro compare Compare Potency, Selectivity, and Resistance Profile ic50_vitro->compare start_cell BCR-ABL Positive Cell Line (e.g., K562) treat Treat with Inhibitor Concentrations start_cell->treat incubate_cell Incubate for 48-72 hours treat->incubate_cell viability Measure Cell Viability (MTT/MTS) incubate_cell->viability ic50_cell Calculate Cellular IC50 viability->ic50_cell ic50_cell->compare

References

Correlation of In Vitro and In Vivo Activity of 5-Isopropylimidazolidine-2,4-dione and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of 5-Isopropylimidazolidine-2,4-dione and related compounds from the imidazolidine-2,4-dione (hydantoin) class. Due to the limited availability of specific data for this compound, this document focuses on the broader class of imidazolidine-2,4-dione derivatives and compares their performance with the well-characterized hydantoin compound, Phenytoin. This guide aims to offer a valuable resource for researchers by presenting available experimental data, detailed protocols, and visualizing key signaling pathways to inform future drug discovery and development efforts.

Data Presentation: Comparative Analysis of Bioactivity

The following tables summarize the quantitative data for the in vitro anticancer and antimicrobial activities of various imidazolidine-2,4-dione derivatives.

Table 1: In Vitro Anticancer Activity of Imidazolidine-2,4-dione Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Derivative 24 (Schiff's Base) MCF-7 (Breast)MTT4.92 ± 0.3[1]
HePG-2 (Liver)MTT9.07 ± 0.8[1]
HCT-116 (Colon)MTT12.83 ± 0.9[1]
Derivative 10 (4-chlorophenyl) MCF-7 (Breast)MTT11.18[1]
HCT-116 (Colon)MTT17.90[1]
HePG-2 (Liver)MTT10.69[1]
Phenytoin MDA-MB-231 (Breast)Wound HealingMotility Inhibition[2]
Various DerivativesK562 (Leukemia)Growth Inhibition-[3]
PC-3 (Prostate)Growth Inhibition-[3]

Table 2: In Vitro Antimicrobial Activity of Imidazolidine-2,4-dione Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (mg/mL)Reference
Imidazolidine-2,4-diones 4c, 4j, 12a Pseudomonas aeruginosaVirulence Inhibition1, 0.5, 0.5[4]
2-Thioxoimidazolidin-4-one 7a Pseudomonas aeruginosaPyocyanin Inhibition1[4]
Phenytoin M. smegmatis, C. albicans, S. aureus, P. aeruginosa, E. coliBroth MicrodilutionNo inhibitory activity[5]

Table 3: In Vivo Activity of Phenytoin

CompoundAnimal ModelActivityKey FindingsReference
Phenytoin Mouse (Breast Cancer Xenograft)AnticancerReduced tumor growth and metastasis[6][7]
Phenytoin RatCarcinogenicityNo evidence of carcinogenic potential[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10⁵ cells per well and incubate for 24 hours.

  • Wash the cells with serum-free medium and starve for one hour.

  • Treat the cells with various concentrations of the test compounds and incubate for 24 hours.

  • Aspirate the medium and add serum-free medium containing MTT (0.5 mg/mL).

  • Incubate for 4 hours at 37°C in a CO₂ incubator.

  • The amount of formazan product is measured by absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

Broth Microdilution for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Culture broth (e.g., Mueller-Hinton broth)

  • Test compounds

  • Standard antibiotic (positive control)

Procedure:

  • Prepare a serial dilution of the test compounds in the culture broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]

In Vivo Tumor Growth and Metastasis Model

This protocol outlines a general procedure for evaluating the anticancer efficacy of a compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., MDA-MB-231)

  • Test compound (e.g., Phenytoin)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously or orthotopically into the mice.

  • Once tumors are established, randomize the animals into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal injections).[10]

  • Measure tumor volume regularly using calipers.

  • At the end of the study, sacrifice the animals and collect tumors and major organs for further analysis (e.g., histology, metastasis assessment).[6][7]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the activities of imidazolidine-2,4-dione derivatives.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization Grb2_SOS Grb2_SOS HER2->Grb2_SOS PI3K PI3K HER2->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Ligand Ligand Ligand->EGFR Imidazolidinedione Imidazolidine- 2,4-dione Derivatives Imidazolidinedione->EGFR Imidazolidinedione->HER2 Quorum_Sensing_Inhibition_Workflow cluster_bacteria Bacterial Population cluster_signaling Quorum Sensing Signaling cluster_response Bacterial Response Bacteria_Low Low Density Autoinducers Autoinducers Bacteria_Low->Autoinducers Low Concentration Bacteria_High High Density Bacteria_High->Autoinducers High Concentration Receptor Receptor Autoinducers->Receptor Binding Signal_Transduction Signal Transduction Receptor->Signal_Transduction Gene_Expression Virulence Gene Expression Signal_Transduction->Gene_Expression Biofilm Biofilm Formation Gene_Expression->Biofilm Protease Protease Production Gene_Expression->Protease Imidazolidinedione Imidazolidine- 2,4-dione Derivatives Imidazolidinedione->Receptor Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Synthesis Compound Synthesis Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Data_Analysis_Vitro Data Analysis (IC50, MIC) Anticancer->Data_Analysis_Vitro Antimicrobial->Data_Analysis_Vitro Animal_Model Animal Model Development Data_Analysis_Vitro->Animal_Model Correlation In Vitro-In Vivo Correlation Data_Analysis_Vitro->Correlation Treatment Compound Administration Animal_Model->Treatment Efficacy Efficacy Assessment (Tumor Growth, Survival) Treatment->Efficacy Toxicity Toxicity Evaluation Treatment->Toxicity Data_Analysis_Vivo Data Analysis Efficacy->Data_Analysis_Vivo Toxicity->Data_Analysis_Vivo Data_Analysis_Vivo->Correlation

References

A Head-to-Head Comparison of Synthetic Routes for 5,5-Disubstituted Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,5-disubstituted hydantoin scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anticonvulsant, antiarrhythmic, and anticancer agents. The efficient synthesis of these privileged heterocyclic compounds is of paramount importance in drug discovery and development. This guide provides a head-to-head comparison of prominent synthetic routes to 5,5-disubstituted hydantoins, offering a critical evaluation of their performance based on reported experimental data. Detailed experimental protocols for key methods are provided to facilitate their implementation in the laboratory.

Classical and Modern Synthetic Strategies

The synthesis of 5,5-disubstituted hydantoins has evolved from classical multi-component reactions to more sophisticated and milder methodologies. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we compare the Bucherer-Bergs reaction, a Lewis acid-catalyzed one-pot synthesis, a tandem amination-arylation approach, and a modern, green synthesis utilizing carbon dioxide.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiency and applicability.

Synthetic Route Starting Materials Key Reagents Reaction Conditions Yield (%) Key Advantages Limitations
Bucherer-Bergs Reaction Ketone or AldehydeKCN, (NH₄)₂CO₃60-70 °C, aqueous ethanol67-75% (for Phenytoin)Readily available starting materials, simple procedure.[1][2]High temperatures, use of toxic cyanide salts, sometimes long reaction times.[3]
Gallium(III) Triflate-Catalyzed One-Pot Synthesis Ketone or AldehydeTMSCN, (NH₄)₂CO₃, Ga(OTf)₃Room temperature to 60 °C, organic solventsGood to excellentMilder conditions, compatible with a range of substrates and organic solvents.[4][5]Requires a Lewis acid catalyst.
Tandem Amination-Arylation Silyl Ketene Acetal, AzocarboxamideAgOTf, KHMDS-78 °C to -20 °C, THF50-72%Forms quaternary α-amino acid derivatives in a connective manner.[6][7]Multi-step one-pot procedure, requires preparation of specific starting materials.
Carbonylative Cyclization with CO₂ α-Amino AmideCO₂ (1 atm), DBN, tris(4-fluorophenyl) phosphiteRoom temperature, MeCN90-98%Mild conditions, high yields, utilizes green carbonyl source, good for sterically hindered substrates.[8]Requires synthesis of the α-amino amide precursor.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Bucherer-Bergs Reaction for Phenytoin (5,5-Diphenylhydantoin)

This protocol is adapted from literature procedures for the synthesis of Phenytoin.[1]

Materials:

  • Benzophenone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • 60% Aqueous ethanol

Procedure:

  • In a suitable pressure vessel, combine benzophenone, potassium cyanide, and ammonium carbonate in 60% aqueous ethanol.

  • Seal the vessel and heat the reaction mixture to 110 °C.

  • Maintain the temperature for an extended period (e.g., 90 hours) to ensure complete reaction.

  • After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.

  • The product, Phenytoin, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Gallium(III) Triflate-Catalyzed One-Pot Synthesis

This protocol is a general procedure based on the Lewis acid-catalyzed variation of the Bucherer-Bergs reaction.[5]

Materials:

  • Ketone or aldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Gallium(III) triflate (Ga(OTf)₃)

  • Anhydrous organic solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • To a solution of the ketone or aldehyde in the chosen anhydrous organic solvent, add ammonium carbonate.

  • Add trimethylsilyl cyanide to the suspension.

  • Finally, add a catalytic amount of gallium(III) triflate to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 60 °C, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Tandem α-Amination and α-Arylation of a Silyl Ketene Acetal

This one-pot protocol describes a connective synthesis of 5,5-disubstituted hydantoins.[6][7]

Materials:

  • Silyl ketene acetal

  • Unsymmetrical azocarboxamide

  • Silver trifluoromethanesulfonate (AgOTf)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the silyl ketene acetal and the azocarboxamide in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C and add a catalytic amount of AgOTf.

  • Allow the reaction to warm to room temperature and stir until the amination is complete (monitored by TLC).

  • Cool the reaction mixture back to -78 °C and add a solution of KHMDS in THF dropwise.

  • Slowly warm the reaction to -20 °C and stir for several hours to facilitate the intramolecular arylation and cyclization.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting hydantoin by column chromatography.

Mild Carbonylative Cyclization with CO₂

This method provides a green and efficient synthesis of sterically hindered 5,5-disubstituted hydantoins.[8]

Materials:

  • α-Amino amide

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Tris(4-fluorophenyl) phosphite

  • Acetonitrile (MeCN)

  • Carbon dioxide (CO₂, 1 atm)

Procedure:

  • To a solution of the α-amino amide in acetonitrile, add DBN and tris(4-fluorophenyl) phosphite.

  • Bubble carbon dioxide through the reaction mixture for a few minutes to ensure saturation, and then maintain the reaction under a CO₂ atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for approximately 3 hours, or until completion as indicated by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 5,5-disubstituted hydantoin.

Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathways for the discussed synthetic routes.

Bucherer_Bergs_Reaction Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + KCN, H₂O Amino_Nitrile α-Amino Nitrile Cyanohydrin->Amino_Nitrile + (NH₄)₂CO₃ Hydantoin 5,5-Disubstituted Hydantoin Amino_Nitrile->Hydantoin Cyclization One_Pot_Lewis_Acid_Synthesis Start Ketone/Aldehyde + TMSCN + (NH₄)₂CO₃ Reaction One-Pot Reaction [Ga(OTf)₃ catalyst] Start->Reaction Product 5,5-Disubstituted Hydantoin Reaction->Product Tandem_Amination_Arylation SKA Silyl Ketene Acetal Amination α-Amination (AgOTf) SKA->Amination + Azocarboxamide Intermediate N-Amino-N'-aryl Urea Derivative Amination->Intermediate Arylation Intramolecular Arylation (KHMDS) Intermediate->Arylation Hydantoin 5,5-Disubstituted Hydantoin Arylation->Hydantoin Cyclization CO2_Cyclization Amino_Amide α-Amino Amide Cyclization Carbonylative Cyclization Amino_Amide->Cyclization + CO₂ (1 atm) + DBN Hydantoin 5,5-Disubstituted Hydantoin Cyclization->Hydantoin

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-Isopropylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Isopropylimidazolidine-2,4-dione, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data for structurally similar compounds and general best practices for chemical waste management, ensuring a comprehensive approach to laboratory safety.

Immediate Safety and Handling Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.[1][2] Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or for nuisance exposures.Prevents inhalation of harmful dust or vapors.[3]
Experimental Workflow for Handling

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_prepare Prepare Solution or Mixture handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Surface handle_prepare->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard laboratory workflow for handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.[2] Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, contaminated labware, and PPE, must be segregated as chemical waste.[1]

    • Do not mix this waste with other waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.[1][2]

  • Containerization :

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The label should include the chemical name and associated hazard symbols.[1]

    • If the compound is in a solution, collect it in a labeled, leak-proof container suitable for liquid chemical waste, also identifying the solvent on the label.[1]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area.[1][2]

    • Keep the container away from incompatible materials, heat, sparks, and open flames.[2]

  • Final Disposal :

    • The recommended method for final disposal is incineration by a licensed hazardous waste disposal company.[1]

    • Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for pickup.[1][2]

    • Crucially, do not dispose of this compound down the drain or in regular solid waste. [1][2]

Disposal Decision Workflow

This diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Waste Generated is_contaminated Is the item contaminated with This compound? start->is_contaminated hazardous_waste Segregate as Hazardous Waste is_contaminated->hazardous_waste Yes regular_trash Dispose in Regular Trash is_contaminated->regular_trash No containerize Place in Labeled, Sealed, Chemically Compatible Container hazardous_waste->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs final_disposal Incineration by Licensed Vendor contact_ehs->final_disposal

Caption: Decision workflow for the disposal of this compound waste.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

Emergency Contact Information:

ContactPhone Number
Emergency Services 911 (or local equivalent)
Institutional EHS [Insert Institution-Specific Number]
CHEMTREC (USA) 800-424-9300
CHEMTREC (International) +1-703-527-3887
First-Aid Measures:
  • If Inhaled : Move the person into fresh air. If they are not breathing, give artificial respiration and consult a physician.[3]

  • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Accidental Release Measures:
  • Personal Precautions : Use proper personal protective equipment.[3]

  • Environmental Precautions : Do not let the product enter drains.[3]

  • Methods for Cleaning Up : Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.[3] For spills of solutions, absorb with an inert material and dispose of as hazardous waste.

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Isopropylimidazolidine-2,4-dione
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.